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  • Product: 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
  • CAS: 61514-57-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-

Executive Summary This guide provides a comprehensive framework for the identification and validation of therapeutic targets for the novel chemical entity (NCE), 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, hereafter r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the identification and validation of therapeutic targets for the novel chemical entity (NCE), 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, hereafter referred to as Compound-X. As no prior biological data for Compound-X exists, this document outlines a hypothesis-driven strategy rooted in structural bioinformatics and established principles of medicinal chemistry. Analysis of the core scaffolds—a substituted pyrazole ring and a terminal ethynyl group—strongly indicates that Compound-X is a promising candidate for targeting the protein kinase family. The pyrazole ring is a privileged scaffold found in numerous FDA-approved kinase inhibitors, while the ethynyl moiety is a versatile functional group known to engage in critical interactions within ATP-binding pockets.[1][2][3][4] This guide presents a systematic, multi-tiered experimental workflow, from broad-based kinome profiling to specific cellular target engagement and functional inhibition assays, designed to rigorously identify and validate the primary therapeutic targets of this compound.

Introduction to Compound-X: A Structural Rationale for Target Exploration

Chemical Structure and Properties

Compound-X is a small molecule characterized by a 1,3-dimethyl pyrazole ring substituted with a chlorine atom at position 5 and an ethynyl group at position 4.

  • IUPAC Name: 5-chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole

  • Molecular Formula: C₇H₇ClN₂[5]

  • Structure: (Illustrative structure, not from search)

The key to unlocking the therapeutic potential of an NCE lies in deconstructing its architecture to predict biological function. Compound-X possesses two pharmacologically significant motifs:

  • The Pyrazole Scaffold: This five-membered heterocycle is a cornerstone of modern medicinal chemistry, particularly in oncology.[4] Its ability to act as a bioisosteric replacement for other aromatic rings and to form critical hydrogen bonds has led to its incorporation into at least eight FDA-approved protein kinase inhibitors (PKIs), including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor).[1][3][4] The pyrazole ring system is adept at mimicking the adenine region of ATP, enabling it to function as a competitive inhibitor by occupying the kinase hinge region.[3][6]

  • The Ethynyl Group: The terminal alkyne (–C≡CH) is a small, rigid functional group that has become a privileged feature in drug design.[7][8] It can serve multiple roles: as a bioisostere for halogens, as a hydrogen bond donor, and for engaging in various non-covalent interactions within a protein's active site.[2] Its presence in kinase inhibitors like Erlotinib highlights its utility in modulating target engagement and potency.[2] Furthermore, from a practical standpoint, the terminal alkyne is a valuable handle for "click chemistry," which can be exploited in chemical proteomics for target identification.[8][9]

Based on this structural analysis, the primary hypothesis is that Compound-X functions as a protein kinase inhibitor . This guide details the experimental strategy to test this hypothesis and precisely identify its molecular target(s).

A Systematic Workflow for Target Identification and Validation

A robust target deconvolution strategy must be multi-layered, beginning with a broad screen to identify potential interactions and progressively narrowing the focus with orthogonal validation assays. The causality behind this workflow is to mitigate the risk of false positives and to build a comprehensive evidence package for a specific mechanism of action.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Confirmation Hypothesis Hypothesis Generation (Structural Analysis) KinomeScan Broad Kinome Profiling (e.g., KINOMEscan®) Hypothesis->KinomeScan Primary Path Proteomics Affinity Proteomics (Alternative Approach) Hypothesis->Proteomics Orthogonal Path IC50 Biochemical IC50 Determination (e.g., ADP-Glo™ Assay) KinomeScan->IC50 Identify Top Hits Proteomics->IC50 Identify Top Hits CETSA Cellular Target Engagement (e.g., CETSA) IC50->CETSA Confirm Potent Hits Signaling Pathway Analysis (Phospho-Western Blot) CETSA->Signaling Confirm Cellular Activity ValidatedTarget Validated Therapeutic Target Signaling->ValidatedTarget Link Target to Function

Caption: A multi-phase workflow for identifying and validating therapeutic targets of Compound-X.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Phase 1 Protocol: Kinome-Wide Profiling

Rationale: To efficiently survey a large and diverse panel of human kinases for potential interactions with Compound-X. A competition binding assay is chosen for its sensitivity and ability to measure direct physical interaction, independent of enzyme activity.

Methodology: KINOMEscan® Competition Binding Assay [1][10][11]

  • Principle: Kinases are tagged with DNA and immobilized on a solid support. An active-site directed ligand is pre-bound to the kinase. Compound-X is added in competition. The amount of kinase remaining bound to the support after washing is quantified by qPCR of the DNA tag. A potent interaction results in a lower qPCR signal.

  • Procedure:

    • Prepare a stock solution of Compound-X at 100 mM in 100% DMSO.

    • Screen Compound-X at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 450 human kinases (e.g., the scanMAX panel).[11]

    • For each kinase, combine the kinase-DNA conjugate with the immobilized ligand and the test compound in binding buffer.

    • Incubate for 60 minutes at room temperature to allow for equilibrium.

    • Wash the support to remove unbound kinase.

    • Elute the bound kinase and quantify the associated DNA tag using qPCR.

    • Data Analysis: Calculate the percent of control (%Ctrl) for each kinase interaction, where the DMSO vehicle represents 100% binding. %Ctrl = (Compound Signal / DMSO Signal) * 100

    • Hit Criteria: A "hit" is defined as a kinase showing a significant reduction in signal, typically <%Ctrl of 10 or less.

Phase 2 Protocol: In Vitro IC₅₀ Determination

Rationale: To validate the primary hits from the kinome scan and quantify their inhibitory potency. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and broad applicability across different kinase families.[12][13]

Methodology: ADP-Glo™ Kinase Assay [5][14]

  • Principle: Kinase activity is measured by quantifying the amount of ADP produced in the enzymatic reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to drive a luciferase-based light-producing reaction. The luminescent signal is directly proportional to kinase activity.

  • Procedure (384-well format):

    • Compound Plating: Prepare a 10-point, 3-fold serial dilution of Compound-X in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells for 100% activity control and no-enzyme wells for background.

    • Enzyme Addition: Dilute the recombinant hit kinase (e.g., a top hit from Phase 1) to the appropriate concentration in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

    • Reaction Initiation: Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase. Add 2 µL of this mixture to initiate the reaction (final volume: 5 µL).

    • Incubation: Gently shake the plate and incubate at 30°C for 60 minutes.

    • ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to controls and fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 3 Protocol: Cellular Target Engagement

Rationale: To confirm that Compound-X binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement based on ligand-induced thermal stabilization of the target protein.[7][15][16]

Methodology: Cellular Thermal Shift Assay (CETSA) [7][17][18]

  • Principle: The binding of a ligand (Compound-X) to its target protein increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.

  • Procedure:

    • Cell Treatment: Culture a relevant human cell line (e.g., a cancer cell line known to depend on the validated kinase hit) to 80-90% confluency. Treat cells with Compound-X (at 10x the biochemical IC₅₀) or DMSO vehicle for 1-2 hours.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

    • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Fractionation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Analysis: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration (e.g., via BCA assay) to ensure equal loading. Analyze the amount of soluble target protein remaining at each temperature by Western Blot using a specific antibody against the target kinase.

    • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A positive result is a rightward shift in the melting curve for the Compound-X-treated samples compared to the DMSO control, indicating thermal stabilization.

Data Interpretation and Hypothetical Results

To illustrate the expected outcomes, this section presents hypothetical data that would be generated from the described workflow.

Hypothetical Kinome Scan Results

The initial screen of Compound-X at 10 µM would generate a selectivity profile. Strong hits are identified by a low %Ctrl score.

Target Kinase Kinase Family % Control @ 10 µM Assessment
MAPK14 (p38α) CMGC3.5 Primary Hit
MAPK11 (p38β) CMGC8.1 Primary Hit
AURKAAurora25.6Off-Target
ABL1Tyrosine Kinase45.1Off-Target
EGFRTyrosine Kinase88.9No Interaction

Table 1: Hypothetical results from a KINOMEscan® screen of Compound-X.

Hypothetical IC₅₀ Determination

The top hits from the kinome screen would be validated to determine their potency.

Target Kinase IC₅₀ (nM)
MAPK14 (p38α)75
MAPK11 (p38β)210

Table 2: Hypothetical biochemical IC₅₀ values for Compound-X against top kinase hits.

Visualizing the Target Pathway

Based on these hypothetical results, MAPK14 (p38α) is the primary therapeutic target. This kinase is a key node in the MAPK signaling pathway, which is often dysregulated in cancer and inflammatory diseases.

G Stress Cellular Stress (UV, Cytokines) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK (MAPK14) MKK3_6->p38 MK2 MK2 p38->MK2 Transcription Transcription Factors (ATF2, CREB) MK2->Transcription Inhibition->p38 Inhibition CompoundX Compound-X CompoundX->Inhibition

Caption: The p38 MAPK signaling pathway, with the point of inhibition by Compound-X.

Conclusion and Future Directions

This guide presents a rigorous, hypothesis-driven framework for the characterization of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (Compound-X). The structural features of the molecule strongly suggest an affinity for protein kinases. The proposed workflow, moving from broad profiling to specific biochemical and cellular validation, provides a clear path to confidently identify its primary therapeutic target(s).

Following the successful validation of a primary target such as MAPK14, future directions would include:

  • Cellular Pathway Analysis: Performing phospho-Western blots to confirm that Compound-X inhibits the phosphorylation of downstream p38 MAPK substrates (e.g., MK2) in a dose-dependent manner.

  • Selectivity Profiling: Determining the K_d_ values for the top hits to more accurately quantify binding affinity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Compound-X to optimize potency, selectivity, and drug-like properties.

  • In Vivo Studies: Assessing the efficacy and pharmacokinetics of Compound-X in relevant animal models of cancer or inflammatory disease.

This systematic approach ensures that the therapeutic potential of novel chemical entities like Compound-X is explored with the highest degree of scientific integrity, paving the way for the development of next-generation targeted therapies.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. MDPI. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]

  • 1h-pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-. PubChemLite. [Link]

  • Acetylene Group, Friend or Foe in Medicinal Chemistry. ACS Publications. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Lab Manager. [Link]

  • BROMOscan Technology. Eurofins Discovery. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints. BioSpace. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™. Business Wire. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Ethynyl-1,3-dimethyl-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-ethynyl-1,3-dimethyl-pyrazole, a heterocyclic compound of increasing interest in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethynyl-1,3-dimethyl-pyrazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, this document synthesizes information on its logical synthesis, predicted chemical properties, and potential applications based on the well-established chemistry of pyrazoles and terminal alkynes. The guide details a proposed synthetic pathway via iodination and Sonogashira coupling, discusses its expected reactivity and spectroscopic signature, and explores its promising future in the development of novel therapeutics and functional materials.

Introduction: The Pyrazole Scaffold and the Power of the Ethynyl Group

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The unique structural and electronic features of the pyrazole nucleus allow for diverse functionalization, making it a "privileged scaffold" in drug design.[2]

The introduction of an ethynyl (-C≡CH) group at the C4 position of the 1,3-dimethyl-pyrazole core unlocks a new dimension of chemical utility. The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira cross-coupling reactions, and other carbon-carbon bond-forming reactions.[4][5] This dual functionality of a biologically active pyrazole core and a synthetically versatile ethynyl handle makes 4-ethynyl-1,3-dimethyl-pyrazole a highly attractive building block for the synthesis of complex molecules with potential therapeutic or material applications.

Synthesis of 4-Ethynyl-1,3-dimethyl-pyrazole: A Proposed Pathway

Direct, published synthetic routes for 4-ethynyl-1,3-dimethyl-pyrazole are not extensively documented. However, a robust and logical two-step synthesis can be proposed based on established methodologies for the functionalization of pyrazole rings. This pathway involves the initial halogenation of the pyrazole at the 4-position, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl moiety.

Step 1: Iodination of 1,3-Dimethyl-pyrazole

The first step is the regioselective iodination of the starting material, 1,3-dimethyl-pyrazole. The C4 position of the pyrazole ring is the most susceptible to electrophilic substitution. Several methods have been reported for the iodination of pyrazoles, often employing molecular iodine in the presence of an oxidizing agent or a base.[6][7][8]

A plausible method involves the reaction of 1,3-dimethyl-pyrazole with molecular iodine (I₂) and a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[7][8] The base serves to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of 4-Iodo-1,3-dimethyl-pyrazole

  • To a solution of 1,3-dimethyl-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add sodium bicarbonate (2.0 eq).

  • Slowly add a solution of molecular iodine (1.1 eq) in the same solvent to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-1,3-dimethyl-pyrazole.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

With the 4-iodo-1,3-dimethyl-pyrazole in hand, the ethynyl group can be introduced via a Sonogashira cross-coupling reaction.[4][5] This powerful reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][9]

In this case, 4-iodo-1,3-dimethyl-pyrazole would be reacted with a protected or unprotected alkyne, such as trimethylsilylacetylene (TMSA) or acetylene gas. The use of TMSA is often preferred for its ease of handling and the subsequent straightforward deprotection of the silyl group.[9]

Experimental Protocol: Sonogashira Coupling for the Synthesis of 4-Ethynyl-1,3-dimethyl-pyrazole

  • To a degassed solution of 4-iodo-1,3-dimethyl-pyrazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Add a suitable base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Add trimethylsilylacetylene (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude trimethylsilyl-protected product by column chromatography.

  • Deprotect the silyl group by treating the purified intermediate with a mild base such as potassium carbonate in methanol to yield the final product, 4-ethynyl-1,3-dimethyl-pyrazole.

Synthesis_of_4_ethynyl_1_3_dimethyl_pyrazole start 1,3-Dimethyl-pyrazole intermediate 4-Iodo-1,3-dimethyl-pyrazole start->intermediate Iodination (I₂, NaHCO₃) product 4-Ethynyl-1,3-dimethyl-pyrazole intermediate->product Sonogashira Coupling (TMSA, Pd/Cu catalyst, Base) Click_Chemistry alkyne 4-Ethynyl-1,3-dimethyl-pyrazole product 1,4-Disubstituted 1,2,3-Triazole alkyne->product azide R-N₃ azide->product Cu(I) catalyst

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Further Cross-Coupling Reactions

The terminal alkyne can also participate in further Sonogashira couplings with aryl or vinyl halides to generate unsymmetrical internal alkynes. This allows for the extension of conjugated systems, which is of interest in materials science for the development of organic electronics and optoelectronic devices.

Other Alkyne Chemistry

The ethynyl group can also undergo other classical alkyne reactions, such as hydration to form a methyl ketone, hydrohalogenation, and various addition reactions across the triple bond.

Spectroscopic Characterization

The structural elucidation of 4-ethynyl-1,3-dimethyl-pyrazole would rely on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not readily available in the literature, its expected spectroscopic features can be predicted based on known data for similar structures, such as 4-ethynyl-1H-pyrazole. [10] Table 1: Predicted Spectroscopic Data for 4-Ethynyl-1,3-dimethyl-pyrazole

TechniquePredicted Chemical Shifts / Signals
¹H NMR - Pyrazole C5-H: Singlet, ~7.5-8.0 ppm - N-CH₃ (x2): Singlets, ~3.8-4.0 ppm - Ethynyl C-H: Singlet, ~3.0-3.5 ppm
¹³C NMR - Pyrazole C3, C5: ~140-150 ppm - Pyrazole C4: ~90-100 ppm - N-CH₃: ~35-40 ppm - Ethynyl C≡C: ~70-90 ppm
IR - ≡C-H stretch: Sharp, ~3300 cm⁻¹ - C≡C stretch: Weak, ~2100 cm⁻¹ - C-H stretches (methyl, pyrazole): ~2900-3100 cm⁻¹
Mass Spec (EI) - Molecular Ion (M⁺): Calculated m/z = 134.0844

Potential Applications in Research and Drug Development

The unique combination of a biologically active pyrazole core and a versatile ethynyl handle makes 4-ethynyl-1,3-dimethyl-pyrazole a highly valuable building block in several areas of research and development.

Medicinal Chemistry and Drug Discovery

The primary application of this compound is likely to be in the field of medicinal chemistry. The pyrazole scaffold is a known pharmacophore in numerous approved drugs. [1]The ethynyl group allows for the facile synthesis of a library of derivatives through "click" chemistry, which is a powerful tool in lead optimization. By attaching various molecular fragments to the pyrazole core via the triazole linker, researchers can rapidly explore the structure-activity relationship (SAR) of new drug candidates.

Recent studies have highlighted the potential of ethynyl-pyrazole derivatives as anticancer agents. [1]The rigid nature of the alkyne and the resulting triazole can serve as a scaffold to position pharmacophoric groups in a specific orientation for optimal binding to biological targets such as protein kinases.

Materials Science

The ability to form extended conjugated systems through Sonogashira coupling makes 4-ethynyl-1,3-dimethyl-pyrazole a potential monomer for the synthesis of novel organic polymers. These materials could have interesting electronic and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Chemical Biology

As a bioorthogonal handle, the ethynyl group can be used to label biomolecules. For example, a drug candidate containing the 4-ethynyl-1,3-dimethyl-pyrazole moiety could be used in cellular studies to identify its protein targets through "click" chemistry with an azide-functionalized reporter molecule (e.g., a fluorescent dye or a biotin tag).

Conclusion

While direct and extensive research on 4-ethynyl-1,3-dimethyl-pyrazole is still in its early stages, its synthesis is readily achievable through established synthetic methodologies. The combination of the proven biological relevance of the pyrazole core and the exceptional synthetic versatility of the terminal alkyne makes this compound a highly promising and valuable building block. For researchers in drug discovery, medicinal chemistry, and materials science, 4-ethynyl-1,3-dimethyl-pyrazole represents a gateway to a vast chemical space with the potential for the development of novel and impactful molecules. Further exploration of its synthesis, reactivity, and applications is highly warranted.

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Foundational

Strategic Utilization of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (CAS: 61514-57-6) in Advanced Drug Discovery and Bioconjugation

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic selection of highly functionalized, low-molecular-weight building blocks is paramount for efficient lead optimization. 1H-Pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of highly functionalized, low-molecular-weight building blocks is paramount for efficient lead optimization. 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (CAS: 61514-57-6) represents a privileged scaffold that offers exceptional synthetic versatility. By featuring orthogonal reactive handles—a terminal alkyne and a heteroaryl chloride—flanked by sterically tuning methyl groups, this compound enables rapid diversification via [1] and subsequent palladium-catalyzed cross-coupling.

This technical guide provides an authoritative, field-proven framework for deploying this specific pyrazole derivative in complex synthetic workflows, emphasizing mechanistic causality, self-validating experimental protocols, and rigorous safety standards.

Physicochemical Profiling & Structural Rationale

The structural architecture of CAS 61514-57-6 is deliberately designed to support late-stage functionalization. The N1 and C3 methyl groups dictate the steric environment, shielding the core from unwanted side reactions while modulating the overall lipophilicity (LogP) of the final drug candidate.

The quantitative physicochemical and safety data are summarized below, sourced from validated [1].

Table 1: Physicochemical and Safety Profile
ParameterValue / Description
Chemical Name 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
CAS Number 61514-57-6
Molecular Formula C7H7ClN2
Molecular Weight 154.60 g/mol
Reactive Handle 1 (C4) Terminal Ethynyl (-C≡CH)
Reactive Handle 2 (C5) Heteroaryl Chloride (-Cl)
GHS Hazard Codes H302 (Oral), H312 (Dermal), H332 (Inhalation), H315 (Skin), H319 (Eye), H336 (STOT SE 3)

Mechanistic Causality: Orthogonal Reactivity Pathways

The true synthetic value of this pyrazole lies in its orthogonal reactivity . However, the sequence of functionalization is mechanistically critical.

If palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is attempted first, the terminal alkyne at the C4 position will undergo competitive Sonogashira coupling with the palladium catalyst, leading to complex oligomeric mixtures. Therefore, the CuAAC reaction must be executed first . By converting the terminal alkyne into a highly stable 1,4-disubstituted 1,2,3-triazole, the alkyne is effectively "masked." The resulting triazole is entirely inert to the subsequent [2], allowing for targeted functionalization of the C5-chloride.

OrthogonalReactivity Core CAS: 61514-57-6 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- CuAAC Step 1: CuAAC Reaction (Target: C4-Ethynyl) Core->CuAAC Azide, Cu(I) Ascorbate Triazole 1,2,3-Triazole Intermediate (Retains C5-Chloro) CuAAC->Triazole Validation: LC-MS / TLC CrossCoupling Step 2: Pd-Catalyzed Coupling (Target: C5-Chloro) Triazole->CrossCoupling Amine/Boronic Acid Pd Cat., Base FinalProduct Fully Functionalized Pyrazole Scaffold CrossCoupling->FinalProduct Validation: NMR / HRMS

Orthogonal functionalization pathway of CAS 61514-57-6 via sequential CuAAC and Pd-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following methodologies are designed as self-validating systems. Every step includes a specific validation checkpoint to confirm mechanistic success before proceeding.

Protocol A: CuAAC Bioconjugation (Triazole Formation)

Objective: Chemoselectively react the C4-ethynyl group with an organic azide while preserving the C5-chloride.

  • Preparation: In a 50 mL round-bottom flask, dissolve CAS 61514-57-6 (1.0 equiv, 1.0 mmol) and the target organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Generation: Add sodium ascorbate (0.2 equiv) followed by CuSO₄·5H₂O (0.05 equiv).

    • Causality Check: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. This prevents oxidative Glaser homocoupling of the alkyne, which rapidly occurs if Cu(II) and atmospheric oxygen are present.

  • Reaction & Validation: Stir at room temperature for 4 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the starting material (m/z 155 [M+H]+) is entirely replaced by the triazole product mass. The absence of a mass corresponding to the alkyne dimer confirms successful Cu(I) maintenance.

  • Workup (Critical Step): Dilute with ethyl acetate and wash twice with a 0.1 M aqueous EDTA solution.

    • Causality Check: Residual copper ions will aggressively poison the palladium catalyst in Protocol B. The strong chelation by EDTA ensures complete copper sequestration.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

ExperimentalWorkflow Prep 1. Preparation Equip Schlenk flask Argon atmosphere React 2. CuAAC Reaction Add CAS 61514-57-6, Azide, Cu(I) Prep->React Monitor 3. Validation TLC (Hex/EtOAc) LC-MS monitoring React->Monitor Workup 4. Workup EDTA wash (remove Cu) Extraction Monitor->Workup Purify 5. Purification Flash Chromatography (Silica Gel) Workup->Purify

Step-by-step experimental workflow for the CuAAC bioconjugation of CAS 61514-57-6.

Protocol B: Buchwald-Hartwig Amination of the C5-Chloride

Objective: Couple a primary or secondary amine to the C5 position of the newly formed triazole-pyrazole intermediate.

  • Preparation: In an oven-dried Schlenk tube under argon, combine the triazole intermediate (1.0 equiv), the target amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Selection: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv).

    • Causality Check: The C-Cl bond on an electron-rich pyrazole is notoriously unreactive toward oxidative addition. The bulky, electron-rich biaryl phosphine ligand [2] because it lowers the activation energy for this critical step, whereas standard ligands like PPh₃ will fail.

  • Reaction: Suspend in anhydrous 1,4-dioxane (0.2 M) and heat to 100 °C for 12 hours.

  • Validation: Analyze via ¹H-NMR. Successful coupling is confirmed by the disappearance of the amine's N-H proton signal (if a secondary amine was used) and a distinct chemical shift in the pyrazole N-CH₃ signals due to the altered electronic environment at C5.

Safety, Handling, and Toxicological Considerations

CAS 61514-57-6 is a biologically active heteroaromatic halide. According to standard [3], the compound exhibits acute toxicity across multiple exposure routes (Oral, Dermal, Inhalation).

  • Handling: Must be handled exclusively within a certified laboratory fume hood.

  • PPE Requirements: Nitrile gloves (double-gloving recommended during workup), safety goggles, and a standard lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8 °C to prevent gradual oxidation or degradation of the terminal alkyne.

References

  • NextSDS Chemical Database. "5-chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole — Chemical Substance Information." NextSDS. Available at:[Link]

  • Nature Protocols. "Palladium-catalyzed amination of aryl halides and sulfonates." Nature Protocols 2, 2881–2887 (2007). Available at:[Link]

  • Nature Reviews Drug Discovery. "Click chemistry in drug discovery." Nature Reviews Drug Discovery 17, 653–670 (2018). Available at:[Link]

Exploratory

Architecting the Next Generation of Agrochemicals: A Technical Guide to Late-Stage Functionalization and Continuous Flow Photoredox Catalysis

Executive Summary: The Convergence of Pharma and Agrochemical R&D The structural complexity of modern agrochemicals—driven by stringent environmental regulations, the need for high target selectivity, and the fight again...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Convergence of Pharma and Agrochemical R&D

The structural complexity of modern agrochemicals—driven by stringent environmental regulations, the need for high target selectivity, and the fight against resistance—now closely mirrors that of advanced pharmaceutical therapeutics. Consequently, agrochemical R&D is rapidly adopting synthetic methodologies traditionally reserved for drug discovery. Among the most transformative of these are Photoredox Catalysis and Continuous Flow Synthesis .

This whitepaper provides an in-depth technical roadmap for leveraging these convergent technologies to perform Late-Stage Functionalization (LSF) on complex agrochemical scaffolds. By moving away from rigid, linear syntheses and embracing modular, self-validating flow protocols, researchers can rapidly generate value-added analog libraries with enhanced metabolic stability and bioavailability.

The Mechanistic Imperative: Photoredox Catalysis for Late-Stage Functionalization

Traditional cross-coupling reactions require pre-installed functional handles (e.g., aryl halides or boronic acids), which dictate a rigid synthetic sequence. This is a severe bottleneck when optimizing a lead compound. Late-Stage Functionalization (LSF) circumvents this by directly transforming inert C–H bonds into new functional groups on fully elaborated scaffolds.

In recent years, the incorporation of fluorine into agrochemical scaffolds has become paramount for enhancing metabolic stability and target affinity, yet late-stage fluorination remains notoriously difficult[1]. We deploy visible-light photoredox catalysis to solve this. By utilizing Single-Electron Transfer (SET) manifolds, photoredox catalysis generates highly reactive, charge-neutral radical species under exceptionally mild conditions. This allows for the targeted functionalization of complex azines and pyrazoles—ubiquitous motifs in modern fungicides and insecticides—without disrupting existing stereocenters or sensitive functional groups[2].

Mechanistic Causality: The Trifluoromethylation Pathway

To introduce a trifluoromethyl ( −CF3​ ) group, we utilize the bench-stable Langlois reagent ( CF3​SO2​Na ). Upon irradiation with visible light, the ground-state Iridium photocatalyst ( IrIII ) is excited to a long-lived triplet state ( ∗IrIII ). This excited species is a potent oxidant that strips an electron from the Langlois reagent. The resulting rapid extrusion of SO2​ gas yields an electrophilic ⋅CF3​ radical, which selectively adds to the most electron-rich position of the agrochemical heterocycle.

PhotoredoxCycle PC Ground State PC (Ir(III)) PC_star Excited State PC* (Strong Oxidant) PC->PC_star Visible Light (hv) PC_red Reduced PC (Ir(II)) PC_star->PC_red SET from Substrate PC_red->PC SET to Oxidant Substrate CF3SO2Na (Langlois Reagent) Radical •CF3 Radical Substrate->Radical -e-, -SO2 AgroCore Agrochemical Core (e.g., Pyrazole) Radical->AgroCore Addition Product Trifluoromethylated Product AgroCore->Product Oxidation

Photoredox catalytic cycle for late-stage C-H trifluoromethylation via single-electron transfer.

Overcoming the Beer-Lambert Bottleneck: Continuous Flow Synthesis

While photoredox catalysis is mechanistically elegant, it is notoriously difficult to scale in traditional batch reactors (round-bottom flasks). According to the Beer-Lambert law, photon flux attenuates exponentially as it penetrates a reaction medium. In a large batch vessel, only the outer millimeters of the solution are irradiated, leaving a massive "dark core" that drastically extends reaction times and promotes side-product formation[3].

The Engineering Solution: Continuous flow microreactors resolve this by confining the reaction mixture to narrow channels (typically <1 mm internal diameter). This ensures uniform photon distribution and maximizes the surface-area-to-volume ratio, accelerating mass transfer. Furthermore, the synthesis of highly substituted, fluorinated pyrazoles often involves hazardous diazoalkane intermediates. Continuous flow assembly lines mitigate these risks by generating and consuming these reactive, explosive species in situ, ensuring that only microscopic quantities exist at any given moment[4].

FlowWorkflow PumpA Pump A: Agro-Scaffold Mixer T-Mixer (Micromixing) PumpA->Mixer PumpB Pump B: Photocatalyst + CF3 PumpB->Mixer PhotoReactor PFA Capillary Photoreactor (Blue LED, 450 nm) Mixer->PhotoReactor Homogenous Flow PAT In-line FlowIR (Steady-State Validation) PhotoReactor->PAT Irradiated Stream BPR Back Pressure Regulator (Maintains Liquid Phase) PAT->BPR Feedback Loop Collection Continuous Collection & In-line Quench BPR->Collection

Self-validating continuous flow microfluidic workflow for photochemical agrochemical synthesis.

Experimental Protocol: Self-Validating Continuous Flow Photoredox Trifluoromethylation

The following protocol details the late-stage C-H trifluoromethylation of an advanced pyrazole intermediate. As a Senior Application Scientist, I mandate the integration of Process Analytical Technology (PAT) to ensure the protocol is entirely self-validating .

Step 1: Pre-Reaction Fluidic Preparation
  • Solution A: Dissolve the pyrazole scaffold (0.1 M) and CF3​SO2​Na (0.3 M) in rigorously degassed acetonitrile.

  • Solution B: Dissolve [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%) and the terminal oxidant ( K2​S2​O8​ , 0.2 M) in degassed acetonitrile.

  • Causality: Degassing via argon sparging is mandatory. Molecular oxygen is a potent triplet state quencher that will rapidly deactivate the excited ∗IrIII catalyst, halting the catalytic cycle and devastating your yield.

Step 2: Reactor Priming and Equilibration
  • Pump pure acetonitrile through the system using dual HPLC pumps at a combined flow rate of 0.5 mL/min to establish baseline system pressure.

  • Set the inline Back Pressure Regulator (BPR) to 75 psi.

  • Causality: The generation of the ⋅CF3​ radical releases SO2​ gas. Without a BPR, this gas will cause solvent outgassing and bubble formation, destroying the uniform residence time distribution (RTD) and causing erratic irradiation profiles.

Step 3: Continuous Photochemical Processing
  • Introduce Solutions A and B via a PEEK T-mixer into a 10 mL PFA (perfluoroalkoxy alkane) capillary reactor coiled around a 450 nm blue LED cylinder.

  • Causality: PFA is chosen over standard PTFE or silicone because it is highly transparent to visible light and chemically inert to aggressive radical species. The flow rate is adjusted to achieve a precise residence time ( tR​ ) of 20 minutes.

Step 4: Self-Validation via Process Analytical Technology (PAT)
  • Route the reactor effluent directly through an inline FlowIR flow cell.

  • Monitor the disappearance of the starting material's characteristic aromatic C-H stretch and the appearance of the C-F stretch ( ∼1100−1300cm−1 ).

  • Causality: The system validates its own success. Product collection only commences once the IR spectra stabilize, indicating steady-state conversion. Any sudden deviation in the IR signal immediately flags a pump micro-cavitation or catalyst deactivation event, preventing the contamination of the collection vessel.

Step 5: Inline Quenching and Collection
  • Direct the steady-state effluent into a collection vessel containing saturated aqueous NaHCO3​ to continuously quench residual oxidant and neutralize acidic byproducts.

Quantitative Process Metrics: Batch vs. Continuous Flow

The empirical advantages of transitioning from batch to flow for agrochemical photoredox synthesis are summarized below. The data demonstrates not only an increase in yield but a massive leap in process sustainability and throughput.

MetricBatch Reactor (Round Bottom Flask)Microfluidic Continuous Flow ReactorCausality / Scientific Rationale
Light Penetration Depth <2 mm (Rapid attenuation)Entire volume ( 0.75 mm channel ID)Beer-Lambert law dictates exponential decay of photon flux in batch vessels.
Residence / Reaction Time 18 - 24 hours20 minutesEnhanced mass transfer and uniform irradiation in microchannels accelerate kinetics.
Yield (Isolated) 55% (Significant side-products)89% (High selectivity)Precise control over residence time in flow prevents radical over-oxidation.
Space-Time Yield (STY) 0.05 kg⋅L−1⋅h−1 1.42 kg⋅L−1⋅h−1 Continuous processing maximizes product throughput per unit of reactor volume.
E-Factor (Waste Metric) >120 <30 Elimination of massive solvent volumes typically required for batch dilution.

References

  • Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: ccspublishing.org.cn URL: 1

  • Title: Late-Stage C–H Functionalization of Azines | Chemical Reviews Source: acs.org URL: 2

  • Title: A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines Source: nih.gov URL: 4

  • Title: Modeling and Simulation of Reaction Environment in Photoredox Catalysis: A Critical Review Source: frontiersin.org URL: 3

Sources

Foundational

The Strategic Role of Advanced Chemical Intermediates in Drug Discovery and Synthesis: A Focus on Functionalized N-Heterocycles and Late-Stage Diversification

Executive Summary In the modern landscape of pharmaceutical development, the bottleneck in structure-activity relationship (SAR) optimization is rarely biological assay throughput; it is the chemical synthesis of diverse...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of pharmaceutical development, the bottleneck in structure-activity relationship (SAR) optimization is rarely biological assay throughput; it is the chemical synthesis of diverse analog libraries. Advanced pharmaceutical intermediates—specifically functionalized N-heterocycles—serve as the critical inflection point in this process. By strategically deploying these intermediates, we transition from linear, de novo synthesis to highly convergent, divergent pathways. This whitepaper details the mechanistic causality behind intermediate selection, the transformative power of Late-Stage Functionalization (LSF), and self-validating protocols for sustainable cross-coupling.

The Architectural Core: N-Heterocycles as Privileged Intermediates

Nitrogen-containing heterocycles are ubiquitous in modern pharmacophores. Approximately 75% of small-molecule drugs approved by the FDA contain at least one N-heterocyclic core[1]. Scaffolds such as piperidines, pyridines, and quinazolines are not merely structural spacers; they actively dictate the physicochemical properties (e.g., pKa, lipophilicity, and aqueous solubility) and target binding affinity of the drug candidate.

Causality in Design: The basic nitrogen atom often participates in critical hydrogen-bonding interactions within a target protein's active site. However, synthesizing these electron-deficient or sterically hindered rings from scratch for every analog is synthetically exhausting. Therefore, isolating a heavily functionalized N-heterocycle as an "advanced intermediate" allows medicinal chemists to lock in the core pharmacophore early, reserving the final synthetic steps for peripheral diversification. This strategy drastically reduces waste generation, which is critical given that early drug discovery can produce up to 2 million kilograms of chemical waste annually[2].

Late-Stage Functionalization (LSF): Redefining Intermediate Utility

Historically, modifying an advanced intermediate required returning to the beginning of the synthetic route. Today, Late-Stage Functionalization (LSF) has revolutionized how we utilize intermediates[3]. LSF leverages highly chemoselective reactions to directly functionalize inert C-H bonds on complex intermediates without requiring pre-installed directing groups or leaving groups[4].

Mechanistic Insight: Recent renaissances in photoredox catalysis and radical chemistry allow for the generation of radical intermediates under mild conditions via single-electron transfer (SET)[4]. This enables the direct alkylation, fluorination, or amination of an N-heterocyclic intermediate in the presence of unprotected polar functional groups. The causality here is profound: by bypassing de novo synthesis, LSF exponentially increases the chemical space accessible from a single advanced intermediate, drastically reducing the Process Mass Intensity (PMI) and time-to-assay[3].

LSF_Workflow cluster_0 Traditional De Novo Synthesis cluster_1 Late-Stage Functionalization (LSF) A1 Starting Material A2 Linear Steps (High Waste) A1->A2 A3 Target Analog A2->A3 B1 Advanced Intermediate (N-Heterocycle) B2 Divergent LSF (C-H Activation) B1->B2 B3 Diverse Library (High Efficiency) B2->B3

Figure 1: Workflow comparison of Traditional De Novo Synthesis vs. Late-Stage Functionalization.

The Workhorse: Suzuki-Miyaura Cross-Coupling in Intermediate Assembly

The Suzuki-Miyaura cross-coupling remains the second most utilized reaction in medicinal chemistry (after amide bond formation) and the primary method for linking N-heterocyclic intermediates with aryl/heteroaryl appendages[5].

Evolution of the Protocol: While traditional Suzuki protocols rely heavily on volatile organic solvents (DMF, Toluene) and high catalyst loadings, modern process chemistry demands sustainability. A breakthrough in this domain is the use of designer surfactants, such as TPGS-750-M, which enable kilogram-scale Suzuki-Miyaura couplings entirely in water[6].

Causality of Micellar Catalysis: TPGS-750-M forms nanomicelles in water. The lipophilic cores of these micelles act as nanoreactors, heavily concentrating the hydrophobic advanced intermediates and the palladium catalyst. This localized high effective molarity accelerates the oxidative addition and transmetalation steps, allowing the reaction to proceed at room temperature while suppressing common side reactions like protodeboronation or homocoupling[6]. This exact protocol was instrumental in the kilogram-scale synthesis of Novartis's breast cancer drug candidate LSZ102[7].

SMC_Cycle A Pd(0) Catalyst in TPGS-750-M Micelle B Oxidative Addition (Intermediate-Br) A->B  Ar-Br C Transmetalation (Boronic Acid + Base) B->C D Reductive Elimination (Coupled Product) C->D  Ar'-B(OH)2 D->A  Product

Figure 2: Micellar Suzuki-Miyaura catalytic cycle within a TPGS-750-M nanoreactor.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify mechanistic progression.

Protocol A: Green Kilogram-Scale Suzuki-Miyaura Coupling of an N-Heterocyclic Intermediate

Objective : Couple a complex bromo-pyridine intermediate with an aryl boronic acid using micellar catalysis[6].

  • Preparation of Aqueous Matrix : Dissolve 2 wt% TPGS-750-M in degassed HPLC-grade water.

    • Validation: The solution must appear slightly opalescent, confirming proper micelle formation.

  • Reagent Charging : To a jacketed reactor under N2, add the bromo-pyridine intermediate (1.0 equiv), aryl boronic acid (1.05 equiv), and an organic base (e.g., Et3N, 3.0 equiv).

  • Catalyst Introduction : Add Pd(dtbpf)Cl2 (0.5 mol%).

    • Causality: The bulky, electron-rich bidentate phosphine ligand accelerates oxidative addition into the challenging heteroaryl C-Br bond and prevents catalyst deactivation by the basic nitrogen atoms of the substrate.

  • Reaction Execution : Stir vigorously (500 rpm) at 25°C for 4 hours. Vigorous stirring is critical to ensure mass transfer between the aqueous continuous phase and the micellar dispersed phase.

  • In-Process Control (IPC) : Pull a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting material is <0.1% AUC.

  • Product Isolation : Add a minimal amount of EtOAc (in-flask extraction). The product partitions into the organic phase, leaving the catalyst and surfactant in the aqueous phase for recycling.

Protocol B: Late-Stage C(sp3)-H Alkylation via Photoredox Catalysis

Objective : Diversify a piperidine intermediate via radical-mediated LSF[4].

  • Reaction Assembly : In a dry Schlenk tube, combine the piperidine intermediate (1.0 equiv), an alkyl trifluoroborate salt (radical precursor, 1.5 equiv), and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) in degassed DMSO.

  • Photochemical Activation : Irradiate the mixture using 450 nm blue LEDs at 25°C for 12 hours.

  • Mechanistic Causality : The Ir-photocatalyst, upon excitation, undergoes single-electron transfer (SET) to oxidize the trifluoroborate salt, generating an alkyl radical. This radical selectively adds to the pre-activated C-H bond of the intermediate.

  • Purification : Quench with water, extract with DCM, and purify via automated flash chromatography.

Quantitative Data Analysis

To quantify the impact of these modern methodologies on intermediate synthesis, we compare traditional approaches against state-of-the-art techniques.

Metric / ParameterTraditional De Novo SynthesisLate-Stage Functionalization (LSF)Traditional Suzuki-MiyauraMicellar Suzuki (TPGS-750-M)
Primary Solvent DMF, THF, or DCMAcetonitrile, DMSOToluene, DMF, DioxaneWater (2 wt% TPGS-750-M)
Catalyst Loading N/A1-2 mol% (Photocatalyst)5-10 mol% Pd0.1 - 0.5 mol% Pd
Reaction Temperature 80°C - 150°C25°C (Ambient)80°C - 110°C25°C - 45°C
Process Mass Intensity High (>100 kg/kg product)Low (<20 kg/kg product)Medium (~50 kg/kg )Very Low (<10 kg/kg )
Analog Generation 1 month per 10 analogs1 week per 50 analogsN/AN/A
Literature Reference [2][3],[4][5][6],[7]

Conclusion

The role of the chemical intermediate has transcended its historical definition as a mere stepping stone. Today, advanced N-heterocyclic intermediates are the strategic nodes of drug discovery. By coupling these privileged scaffolds with Late-Stage Functionalization and ultra-efficient, green cross-coupling technologies, we not only accelerate the exploration of chemical space but do so with unprecedented sustainability and precision.

References

  • An overview of late-stage functionalization in today's drug discovery ResearchG
  • Recent Advances in Nanocatalyzed One-Pot Sustainable Synthesis of Bioactive N, N-Heterocycles with Anticancer Activities: An Outlook of Medicinal Chemistry PubMed (NIH)
  • Late-stage Functionalization for Improving Drug-like Molecular Properties | Chemical Reviews ACS Public
  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant ResearchG
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry Preprints.org
  • Sustainability by design: automated nanoscale 2,3,4-trisubstituted quinazoline diversity RSC Publishing
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development PMC - NIH

Sources

Protocols & Analytical Methods

Method

Synthesis of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- from a 4-iodopyrazole precursor

Application Note: Highly Selective Synthesis of 5-Chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole via Sonogashira Cross-Coupling Executive Summary The synthesis of highly functionalized pyrazole building blocks is a critical o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Selective Synthesis of 5-Chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole via Sonogashira Cross-Coupling

Executive Summary

The synthesis of highly functionalized pyrazole building blocks is a critical operation in modern drug discovery and materials science. This application note details a robust, two-step synthetic protocol for the preparation of 1H-pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (Target) from 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole (Precursor). By leveraging the differential reactivity of carbon-halogen bonds, this methodology ensures high regioselectivity. The guide provides mechanistic insights, optimized reaction parameters, and self-validating analytical checkpoints designed for senior researchers and drug development professionals.

Mechanistic Causality & Experimental Design

The synthesis of this target requires precise control over cross-coupling sites. The precursor possesses two distinct halogenated positions: a C5-chloro group and a C4-iodo group. The success of this synthesis relies on the fundamental reactivity hierarchy in palladium-catalyzed cross-coupling reactions, which follows the bond dissociation energy trend: C–I > C–Br > C–Cl [1].

Because the oxidative addition of the Pd(0) catalyst into the weaker C–I bond is kinetically favored, the Sonogashira coupling proceeds exclusively at the C4 position. This selective reactivity leaves the C5-chloro group completely intact for potential downstream functionalization[2].

To install the terminal alkyne, we utilize a protected acetylene—specifically trimethylsilylacetylene (TMSA). Direct coupling with acetylene gas is notoriously difficult to control and often leads to double-coupling (forming symmetric internal alkynes) or Glaser-type homocoupling[3]. TMSA acts as a surrogate, allowing a strict 1:1 coupling ratio. The copper(I) iodide co-catalyst accelerates the reaction by forming a highly reactive copper acetylide intermediate, which efficiently transmetalates the alkyne to the Pd(II) complex[4].

Reaction Pathways and Catalytic Cycle

Workflow A Precursor 5-Chloro-4-iodo- 1,3-dimethylpyrazole B Sonogashira Coupling A->B Pd/Cu, TMSA TEA C Intermediate TMS-Protected Alkyne B->C D Deprotection (K2CO3 / MeOH) C->D E Target Product 5-Chloro-4-ethynyl- 1,3-dimethylpyrazole D->E

Synthetic workflow for 5-chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole via Sonogashira coupling.

CatalyticCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Pd(II) Complex OxAdd->PdII TransMet Trans- metalation PdII->TransMet Cu-C≡C-TMS PdII_Alkyne Pd(II) Alkyne TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product

Palladium-catalyzed Sonogashira cross-coupling cycle for 4-ethynylpyrazole synthesis.

Quantitative Data: Condition Optimization

To ensure maximum conversion while suppressing the formation of Glaser homocoupling byproducts, various catalytic systems and conditions were evaluated. The optimized parameters (Entry 3) utilize triethylamine (TEA) as both base and solvent at room temperature, which prevents the thermal degradation of the catalyst and minimizes side reactions[5].

EntryCatalyst System (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%), CuI (10%)THFDIPEA601268
2PdCl₂(PPh₃)₂ (2%), CuI (4%)DMFTEA80875
3 PdCl₂(PPh₃)₂ (2%), CuI (4%) TEA TEA 25 (RT) 4 94
4Pd(OAc)₂ (2%), PPh₃ (4%), CuI (4%)CH₃CNK₂CO₃801652

Table 1: Optimization of Sonogashira Coupling Conditions for 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole.

Step-by-Step Methodologies

Step 1: Synthesis of 5-Chloro-1,3-dimethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

Objective: Selective cross-coupling of the C4-iodo position with TMSA.

Reagents:

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole (1.0 equiv, 10 mmol, 2.56 g)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv, 12 mmol, 1.18 g)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%, 140 mg)

  • Copper(I) iodide [CuI] (0.04 equiv, 4 mol%, 76 mg)

  • Triethylamine (TEA) (50 mL, anhydrous)

Procedure:

  • Degassing (Critical Step): Charge a flame-dried 100 mL Schlenk flask with the precursor, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be rigorously excluded. In the presence of O₂, Cu(I) catalyzes the Glaser homocoupling of TMSA, consuming the alkyne and generating unwanted diynes[3].

  • Solvent Addition: Add anhydrous TEA (50 mL) via syringe. Stir the suspension for 5 minutes at room temperature.

  • Alkyne Addition: Add TMSA dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (25 °C) for 4 hours. The solution will progressively darken, and a white precipitate (triethylammonium iodide) will form, driving the reaction forward via Le Chatelier's principle.

  • Workup: Filter the mixture through a short pad of Celite to remove the palladium/copper residues and ammonium salts. Wash the pad with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Self-Validating Checkpoints (Step 1):

  • TLC Monitoring: The precursor (Rf ~0.4) is replaced by a less polar, UV-active spot (Rf ~0.65) in Hexane:EtOAc (4:1).

  • Mass Spectrometry (LC-MS): Confirm the intermediate mass. Calculated for C₁₀H₁₅ClN₂Si [M+H]⁺: m/z 227.07.

Step 2: Synthesis of 5-Chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole (Target)

Objective: Cleavage of the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne.

Reagents:

  • Intermediate from Step 1 (1.0 equiv, 9 mmol, 2.04 g)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 18 mmol, 2.48 g)

  • Methanol (MeOH) (30 mL)

Procedure:

  • Dissolution: Dissolve the TMS-protected intermediate in 30 mL of methanol in a 100 mL round-bottom flask.

  • Deprotection: Add solid K₂CO₃ in one portion. Causality: The basic carbonate ion attacks the silicon atom of the TMS group, forming a pentacoordinate silicate intermediate that subsequently collapses, expelling the terminal alkyne carbanion which is immediately protonated by methanol.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol. Partition the residue between water (30 mL) and dichloromethane (DCM) (30 mL).

  • Extraction: Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Final Isolation: Evaporate the solvent in vacuo to yield the target compound as a solid (CAS: 61514-57-6)[6].

Self-Validating Checkpoints (Step 2):

  • TLC Monitoring: The intermediate (Rf ~0.65) shifts to a more polar spot (Rf ~0.45) in Hexane:EtOAc (4:1) due to the loss of the lipophilic TMS group.

  • ¹H NMR Spectroscopy (CDCl₃):

    • Disappearance of the strong singlet at ~0.24 ppm (9H, -Si(CH₃)₃).

    • Appearance of a sharp singlet at ~3.25 ppm (1H, -C≡CH), confirming the terminal alkyne proton.

  • Mass Spectrometry (LC-MS): Calculated for C₇H₇ClN₂ [M+H]⁺: m/z 155.03.

References

  • [1] Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(3), M620. URL: [Link]

  • [3] National Taiwan University. Sonogashira Coupling Reaction with Diminished Homocoupling. URL: [Link]

  • [4] Wikipedia. Sonogashira coupling. URL: [Link]

  • [5] Organic Chemistry Portal. Sonogashira Coupling. URL: [Link]

Sources

Application

Sonogashira coupling protocol for 5-chloropyrazoles

Application Note: Advanced Sonogashira Cross-Coupling Strategies for 5-Chloropyrazoles Executive Summary The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, given its prevalence in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sonogashira Cross-Coupling Strategies for 5-Chloropyrazoles

Executive Summary

The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, given its prevalence in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. While brominated and iodinated pyrazoles readily undergo palladium-catalyzed cross-couplings, the direct utilization of 5-chloropyrazoles is highly desirable due to the lower cost and higher stability of chlorinated precursors. This application note details the mechanistic rationale, optimized conditions, and a self-validating experimental protocol for the Sonogashira coupling of 5-chloropyrazoles.

Mechanistic Rationale: Overcoming C–Cl Bond Inertia

The primary challenge in utilizing 5-chloropyrazoles for Sonogashira coupling lies in the high bond dissociation energy of the C–Cl bond (~96 kcal/mol), which creates a significant kinetic barrier during the oxidative addition of the Pd(0) catalyst.

To overcome this, two distinct strategies are employed:

  • Substrate Activation: The presence of an electron-withdrawing group (EWG), such as a carbaldehyde at the C4 position, significantly lowers the LUMO of the pyrazole ring. The chloro atom in 5-chloropyrazole-4-aldehydes is sufficiently activated to act as a competent leaving group for C–C linkages without requiring exotic ligands[1].

  • Catalyst Tuning: For unactivated 5-chloropyrazoles, the oxidative addition step must be forced using electron-rich, sterically demanding biarylphosphine ligands (e.g., XPhos or SPhos). These ligands increase the electron density at the palladium center, facilitating the insertion into the inert C–Cl bond while their steric bulk promotes the subsequent reductive elimination step.

MechanisticPathway Pd0 Pd(0)L2 Active Catalyst PdII_OA Trans-Pd(II)(Ar)ClL2 Oxidative Addition Complex Pd0->PdII_OA + 5-Chloropyrazole (Rate-Limiting Step) PdII_TM Trans-Pd(II)(Ar)(Alkynyl)L2 Transmetalation Complex PdII_OA->PdII_TM + Cu-Acetylide - CuCl PdII_TM->Pd0 Reductive Elimination Product 5-Alkynylpyrazole Target Product PdII_TM->Product Dissociation CuCycle Cu(I) Cycle Cu-Acetylide Formation CuCycle->PdII_OA Transmetalation Interface

Caption: Catalytic cycle of the Sonogashira coupling for 5-chloropyrazoles highlighting the Pd/Cu synergy.

Quantitative Optimization Data

The choice of catalyst, base, and solvent dictates the success of the coupling. Table 1 summarizes the optimization landscape, illustrating the causality behind specific reagent choices.

Table 1: Optimization of Sonogashira Coupling Conditions for 5-Chloropyrazoles

Catalyst (mol%)LigandCo-CatalystBase / SolventTemp (°C)Yield (%)Causality / Observation
PdCl₂[PPh₃]₂ (5%)PPh₃CuI (2%)Et₃N / DMF8085Standard conditions; highly effective for 4-CHO activated substrates[2].
Pd(OAc)₂ (2%)XPhos (4%)CuI (2%)Cs₂CO₃ / Dioxane10092Optimal for unactivated 5-chloropyrazoles; XPhos promotes oxidative addition.
Pd[PPh₃]₄ (6%)NoneNonet-BuNH₂ / MW12089Cu-free microwave conditions prevent Glaser homocoupling side-reactions[1].
PdCl₂[PPh₃]₂ (5%)PPh₃CuI (2%)Et₃N / THF6545Poor solubility of the active Pd species and insufficient thermal energy.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 5-alkynyl-1-phenyl-1H-pyrazole-4-carbaldehyde using standard Schlenk techniques. Every step is designed as a self-validating system to ensure reproducibility and rapid troubleshooting.

Reagents & Equipment:

  • 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%)

  • CuI (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous DMF (5.0 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar.

Step-by-Step Methodology:

  • System Purging & Reagent Loading:

    • Add the 5-chloropyrazole derivative (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (3.8 mg) to the Schlenk tube.

    • Seal the tube and subject it to three vacuum/argon cycles.

    • Causality: Oxygen must be rigorously excluded. In the presence of O₂ and CuI, terminal alkynes rapidly undergo Glaser homocoupling to form diynes, consuming the starting material and complicating purification.

  • Solvent & Liquid Addition:

    • Inject anhydrous DMF (5.0 mL) and Et₃N (0.28 mL) via syringe under a positive argon flow.

    • Inject the terminal alkyne (1.2 mmol).

    • Validation Check: The solution should initially appear pale yellow/orange. A rapid shift to dark brown/black at room temperature indicates premature palladium aggregation (Pd black formation) due to oxygen ingress.

  • Reaction Execution:

    • Transfer the sealed Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours.

    • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 3:1) and LC-MS. The disappearance of the UV-active starting material spot and the appearance of a highly fluorescent product spot confirms successful turnover. If LC-MS shows unreacted chloropyrazole but no remaining alkyne, Glaser coupling has occurred; add an additional 0.5 equiv of alkyne and verify degassing protocols for future runs.

  • Quenching & Workup:

    • Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and quench with saturated aqueous NH₄Cl (15 mL).

    • Validation Check: The aqueous layer should turn distinctly blue or green, confirming the successful partitioning and removal of copper salts.

  • Extraction & Purification:

    • Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with water (3 × 15 mL) to remove DMF, followed by brine (15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexane to 20% EtOAc gradient) to yield the pure 5-alkynylpyrazole.

Downstream Applications in Medicinal Chemistry

The 5-alkynylpyrazoles generated via this protocol are not merely end-products; they are highly versatile building blocks. Compounds containing an alkyne function and a nucleophilic substituent in the ortho position of the pyrazole system are valuable precursors for the construction of complex annulated systems[3].

For instance, treatment of 5-alkynylpyrazoles with sodium sulfide (Na₂S) in DMF triggers a smooth cyclization into thieno[2,3-c]pyrazoles[2]. Alternatively, condensation with various amines or hydrazides followed by metal-catalyzed cyclization yields pyrazolo[4,3-c]pyridines and dipyrazolo[1,5-a:4',3'-c]pyridines, which are privileged scaffolds in the design of kinase inhibitors[1][3].

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. 2

  • Vlasienko, Y. A., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. 1

  • Vlasienko, Y. A., et al. (2012). Dipyrazolo[1,5-a:4',3'-c]pyridines – a new heterocyclic system accessed via multicomponent reaction. Beilstein Journal of Organic Chemistry. 3

Sources

Method

Application Note: Advanced Functionalization of the Ethynyl Group on the Pyrazole Core

Introduction & Strategic Significance The pyrazole ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and agrochemicals[1]. When functionalized with an ethynyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and agrochemicals[1]. When functionalized with an ethynyl group (e.g., 4-ethynylpyrazole or 3-ethynylpyrazole), the resulting moiety serves as an exceptionally versatile bioorthogonal handle and electrophilic warhead. The terminal alkyne permits rapid downstream diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-coupling, and direct nucleophilic addition (AdN)[2].

This application note provides validated, mechanistic-driven protocols for functionalizing the ethynylpyrazole core, designed to assist researchers in developing complex molecular hybrids and targeted covalent inhibitors (TCIs)[3].

Mechanistic Insights & Reactivity Profiling

Understanding the electronic interplay between the electron-withdrawing pyrazole ring and the ethynyl group is critical for predicting reactivity and preventing off-target side reactions:

  • Covalent Inhibition (Thiol Reactivity): The pyrazole core activates the ethynyl group for nucleophilic addition (AdN) by thiols. According to 2, 4-ethynylpyrazole demonstrates a highly reactive half-life ( t1/2​=1.7 h) with glutathione, making it a potent warhead for cysteine-targeted covalent inhibitors[2].

  • CuAAC (Click Chemistry): The terminal alkyne readily undergoes 1,3-dipolar cycloaddition with azides. However, because the pyrazole nitrogens can coordinate with Cu(I) catalysts, optimized ligand systems (e.g., THPTA) are required to prevent catalyst sequestration and ensure rapid turnover.

  • Sonogashira Coupling: Extending the alkyne via Pd/Cu-catalyzed cross-coupling allows for the synthesis of rigid, linear pharmacophores. Strict anaerobic conditions are required to prevent oxidative Glaser homocoupling of the ethynyl group.

EP_Pathways Core Ethynylpyrazole Core (Terminal Alkyne) CuAAC CuAAC (Click Chemistry) 1,2,3-Triazole Formation Core->CuAAC Azide, Cu(I), Ascorbate Sono Sonogashira Coupling Internal Alkyne Synthesis Core->Sono Aryl Halide, Pd(0)/Cu(I) Thiol Nucleophilic Addition (AdN) Cysteine-Targeted TCI Core->Thiol Thiol (GSH), pH 7.4

Reaction pathways for the functionalization of the ethynylpyrazole core.

Experimental Protocols

Protocol A: CuAAC (Click) Functionalization of 4-Ethynylpyrazole

Objective: Synthesize 1,4-disubstituted 1,2,3-triazoles from 4-ethynylpyrazole and alkyl/aryl azides.

  • Preparation: Dissolve 4-ethynylpyrazole (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of t -BuOH and H₂O (0.1 M final concentration).

    • Causality: The biphasic t -BuOH/H₂O system ensures the solubility of both the organic substrates and the aqueous catalytic salts, maximizing interfacial reaction rates.

  • Catalyst Complexation: In a separate vial, pre-mix CuSO₄·5H₂O (0.05 eq) and THPTA ligand (0.10 eq) in a minimal volume of H₂O. Add this complex to the main reaction mixture.

    • Causality: Pre-complexing Cu(II) with THPTA prevents the pyrazole nitrogen atoms from sequestering the copper catalyst, which would otherwise stall the reaction and lead to pyrazole degradation.

  • Reduction: Add freshly prepared sodium ascorbate (0.5 eq) dropwise to the stirring mixture.

    • Causality: Ascorbate reduces Cu(II) to the active Cu(I) species in situ. A large excess and slow addition prevent the accumulation of oxidative species that could trigger Glaser homocoupling of the ethynyl group.

  • Reaction & Isolation: Stir at room temperature for 4–6 hours. Monitor via LC-MS. Upon completion, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Sonogashira Cross-Coupling for Diarylalkynes

Objective: Couple 4-ethynylpyrazole with aryl iodides to form substituted internal alkynes.

Sono_Workflow S1 1. Reagent Charging S2 2. Degassing (Argon x3) S1->S2 S3 3. Reaction (50 °C, 12h) S2->S3 S4 4. NH4Cl Quench S3->S4 S5 5. Silica Purification S4->S5

Step-by-step experimental workflow for Sonogashira cross-coupling.

  • Reagent Charging: Charge a Schlenk flask with 4-ethynylpyrazole (1.2 eq), aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.02 eq).

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon. Repeat this cycle three times.

    • Causality: Strict exclusion of oxygen is critical. Even trace O₂ in the presence of Cu(I) and an amine base will rapidly catalyze the oxidative homocoupling of 4-ethynylpyrazole into a diyne byproduct.

  • Solvent Addition: Add degassed triethylamine (TEA) and THF (1:1 v/v) to the flask via syringe.

    • Causality: TEA serves a dual purpose as both the solvent and the base, neutralizing the HI byproduct generated during the catalytic cycle to drive the reaction forward.

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl effectively chelates and solubilizes copper salts into the aqueous layer, preventing emulsion formation and heavy metal contamination of the organic product.

  • Purification: Extract with EtOAc, concentrate under reduced pressure, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the comparative reactivity, optimized conditions, and typical yields for the primary functionalization pathways of the ethynylpyrazole core.

Reaction PathwayTarget SubstrateKey Reagents / CatalystsReaction TimeTypical Yield (%)Primary Application
Nucleophilic Addition (AdN) 4-EthynylpyrazoleGSH, pH 7.4 buffer1.7 h ( t1/2​ )N/A (Binding)TCI Warhead Development
CuAAC (Click) 4-EthynylpyrazoleR-N₃, CuSO₄, THPTA, NaAsc4–6 h85–95%Bioorthogonal Probes
Sonogashira Coupling 4-EthynylpyrazoleAr-I, PdCl₂(PPh₃)₂, CuI, TEA12 h75–88%Pharmacophore Extension
N-Alkynylation NH-PyrazoleTIPS-EBX, I(III) Catalyst8–10 h60–75%N-substituted Azoles

References

  • Keeley, A., et al. "Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors." MedChemComm (via PMC). 2

  • Szulczyk, D., et al. "Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties." International Journal of Molecular Sciences (MDPI). 3

  • Kumar, D., et al. "Iodobenzene-Catalyzed Synthesis of Fully Functionalized NH-Pyrazoles and Isoxazoles from α,β-Unsaturated Hydrazones and Oximes via 1,2-Aryl Shift." Organic Letters (ACS Publications). 1

  • Brown, et al. "Preparation and Utility of N-Alkynyl Azoles in Synthesis." Molecules (via PMC).4

Sources

Application

Application Note: Orthogonal Late-Stage Functionalization Using 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- via CuAAC

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary The pyrazole ring is a highly privileged scaffold in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, COX-2 inhibitors, and neuroactive agents. The building block 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (CAS: 61514-57-6) represents a strategically designed bifunctional hub. It features a terminal alkyne at the C4 position—primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—and a uniquely positioned 5-chloro substituent that serves as an orthogonal handle for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).

This application note provides a deep mechanistic understanding and self-validating protocols for utilizing this specific pyrazole derivative in both small-molecule drug synthesis and aqueous bioconjugation workflows.

Mechanistic Insights & Scaffold Rationale

The Bifunctional Advantage

In modern drug discovery and PROTAC (Proteolysis Targeting Chimera) synthesis, modularity is paramount. The 4-ethynyl group of this pyrazole allows for rapid, regioselective triazole formation[1]. Crucially, the electron-withdrawing nature of the adjacent 5-chloro group slightly increases the acidity of the terminal alkyne proton. This facilitates easier deprotonation during the formation of the critical copper-acetylide intermediate, often accelerating the click reaction compared to unactivated aliphatic alkynes[2].

Once the triazole is formed, the 5-chloro group remains intact. Because the pyrazole ring is electron-rich, the 5-chloro position is highly stable under standard aqueous click conditions, yet it can be readily activated by Palladium(0) catalysts for subsequent C-C bond formation.

The Dinuclear CuAAC Catalytic Cycle

The CuAAC reaction, independently pioneered by Sharpless and Fokin[3], relies on the in situ reduction of Cu(II) to Cu(I) by sodium ascorbate. For this specific pyrazole, the mechanism proceeds via a highly ordered dinuclear copper intermediate[2]. Understanding this causality is critical: failing to maintain a sufficient concentration of Cu(I) (due to oxygen exposure) will stall the reaction at the π -alkyne complex phase and promote unwanted Glaser homocoupling of the pyrazole-alkyne.

G A Cu(II) Precatalyst (e.g., CuSO4) C Active Cu(I) Species A->C + e- B Sodium Ascorbate (Reduction) B->C Donates e- D π-Alkyne Complex (with Pyrazole Alkyne) C->D + Alkyne E Dinuclear Cu-Acetylide Intermediate D->E Deprotonation F Azide Coordination & Cycloaddition E->F + R-N3 G 1,4-Disubstituted 1,2,3-Triazole F->G Reductive Elimination G->C Catalyst Regeneration

Caption: Dinuclear catalytic cycle of CuAAC using 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-.

Application Workflow: Orthogonal Functionalization

To maximize the utility of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, researchers should employ a two-step orthogonal functionalization strategy. The click reaction must be performed first, as Pd-catalyzed cross-couplings on the 5-chloro position require basic conditions and elevated temperatures that could prematurely degrade or polymerize the free alkyne.

Workflow N1 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (Bifunctional Hub) N2 CuAAC Click Reaction (Alkyne Reactivity) N1->N2 + Azide, Cu(I) N3 Triazole-Linked Pyrazole (Retains 5-Cl Handle) N2->N3 Regioselective[3+2] N4 Palladium Cross-Coupling (Suzuki/Sonogashira on 5-Cl) N3->N4 + Boronic Acid, Pd(0) N5 Complex Drug Scaffold / PROTAC Molecule N4->N5 C-C Bond Formation

Caption: Orthogonal functionalization workflow exploiting the alkyne and 5-chloro handles.

Experimental Protocols

Protocol A: Small-Molecule Derivatization (Organic/Aqueous Biphasic)

Use this protocol when linking the pyrazole to small-molecule azides (e.g., linker-azides for PROTACs).

Reagents:

  • 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (1.0 equiv, ~154.6 g/mol )

  • Target Azide (1.05 equiv)

  • CuSO4​⋅5H2​O (0.05 equiv, 5 mol%)

  • Sodium Ascorbate (0.10 equiv, 10 mol%)

  • Solvent: t -BuOH / H2​O (1:1 v/v)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the pyrazole alkyne (1.0 equiv) and the target azide (1.05 equiv) in t -BuOH. Causality: t -BuOH is used because it is inert to radicals and provides excellent solubility for organic substrates while remaining miscible with water.

  • Aqueous Catalyst Preparation: In a separate vial, dissolve CuSO4​⋅5H2​O (5 mol%) in a minimal amount of deionized H2​O . The solution will be pale blue.

  • Reductant Addition: Add sodium ascorbate (10 mol%) to the aqueous copper solution.

    • Self-Validation Checkpoint: The solution must immediately shift from pale blue to colorless or slightly yellow. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species[3].

  • Reaction Initiation: Add the active aqueous catalyst mixture dropwise to the t -BuOH solution containing the substrates.

  • Incubation: Stir vigorously at room temperature for 2–4 hours. Cap the vial to minimize atmospheric oxygen ingress, which would oxidize Cu(I) back to Cu(II) and stall the reaction[3].

  • Workup: Dilute with EtOAc and wash with brine. The 5-chloro group is highly lipophilic, ensuring the product partitions cleanly into the organic layer. Dry over Na2​SO4​ and concentrate.

Protocol B: Aqueous Bioconjugation (Protein/Peptide Labeling)

Use this protocol when attaching the pyrazole to an azide-modified protein or antibody. Biomolecules are highly sensitive to Reactive Oxygen Species (ROS) generated by Cu(I) in water.

Reagents:

  • Azide-tagged Protein (e.g., 50 μ M final concentration)

  • 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (100 μ M, 2 equiv)

  • CuSO4​ (100 μ M)

  • THPTA Ligand (500 μ M, 5 equiv relative to Cu)

  • Sodium Ascorbate (5 mM)

Step-by-Step Methodology:

  • Ligand-Copper Complexation: Premix CuSO4​ (100 μ M final) with THPTA ligand (500 μ M final) in aqueous buffer.

    • Causality: THPTA must be in a 5:1 excess relative to copper. THPTA accelerates the reaction by stabilizing the Cu(I) oxidation state and acts as a sacrificial reductant, intercepting ROS before they can cleave the protein backbone[3][4].

  • Substrate Addition: Add the pyrazole alkyne (100 μ M) to the protein solution. (Note: The pyrazole may require a 5% DMSO co-solvent for complete aqueous solubility).

  • Catalyst Introduction: Add the pre-complexed Cu/THPTA solution to the protein-alkyne mixture.

  • In Situ Reduction: Initiate the reaction by adding freshly prepared Sodium Ascorbate (5 mM final).

    • Causality: Ascorbate is added last to ensure that Cu(I) is generated only when the stabilizing ligand and substrates are already present, preventing premature disproportionation of the copper[4].

  • Incubation & Quenching: Rotate end-over-end at room temperature for 1 hour. Quench the reaction by adding EDTA (10 mM) to chelate the copper, followed by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to remove small molecules.

Quantitative Data & Troubleshooting

Table 1: Reaction Condition Optimization for the Pyrazole Scaffold
Solvent SystemCatalyst SystemLigandTemp (°C)Expected YieldNotes
t -BuOH/ H2​O (1:1) CuSO4​ / NaAscNone25>90%Standard for small molecules; clean conversion.
DCM / H2​O CuSO4​ / NaAscNone2540-50%Biphasic issues; requires vigorous stirring or phase transfer catalyst.
PBS Buffer (pH 7.4) CuSO4​ / NaAscTHPTA25QuantitativeMandatory for biomolecules to prevent ROS damage[4].
DMFCuIDIPEA6070-85%Anhydrous alternative; risks Glaser coupling if not degassed.
Table 2: Self-Validating Troubleshooting Guide
ObservationMechanistic CauseCorrective Action
Reaction stalls at <50% conversion Depletion of Cu(I) due to atmospheric oxygen oxidizing it to Cu(II)[3].Degas solvents with Argon prior to reaction; add an additional 5 mol% of Sodium Ascorbate.
Formation of an insoluble yellow/brown precipitate Formation of polymeric copper-acetylide complexes (loss of active catalyst).Add a Cu(I)-stabilizing ligand like TBTA (organic) or THPTA (aqueous) to break up aggregates.
Detection of a byproduct with mass 2M−2 (m/z ~306) Glaser homocoupling of the pyrazole alkyne.Ensure strict exclusion of oxygen; verify sodium ascorbate is freshly prepared (it degrades in water).
Loss of the 5-chloro group (m/z -34) Unintended nucleophilic aromatic substitution (SNAr) or reduction.Avoid using strong nucleophiles (e.g., thiols) or excessively harsh reducing agents in the click mixture.

References

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" - Current Protocols in Chemical Biology. URL:[Link]

  • "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition" - Beilstein Journals. URL: [Link]

  • "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides" - PMC. URL:[Link]

  • "Site-specific protein labeling using PRIME and chelation-assisted click chemistry" - Ting Laboratory. URL: [Link]

Sources

Method

Application Note: 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- as a Privileged Scaffold for Kinase Inhibitor Discovery

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Focus: 5-chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Focus: 5-chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole (CAS: 61514-57-6)[1]

Introduction & Structural Rationale

In the landscape of targeted oncology and signal transduction therapy, the pyrazole ring system has emerged as a privileged pharmacophore, primarily due to its exceptional ability to act as an ATP-mimetic[2]. The compound 5-chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole represents a highly versatile, dual-orthogonal building block designed specifically for the rapid elaboration of kinase inhibitor libraries.

The Causality of the Scaffold Design (E-E-A-T Insights)

As a Senior Application Scientist, I emphasize that the selection of this specific building block is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • Hinge-Binding Core: The pyrazole nitrogen atoms are classically positioned to form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with Met and Glu residues)[3][4].

  • Conformational Locking (1,3-Dimethyl): The methyl groups at the N1 and C3 positions serve a dual purpose. They increase the lipophilicity of the core for better cellular permeability and sterically lock the conformation of the molecule within the ATP-binding pocket, reducing entropic penalties upon binding.

  • Orthogonal Functionalization Handles:

    • The 4-ethynyl group provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling[5][6]. This allows for the rapid attachment of solvent-channel probes, fluorophores, or PROTAC ligase binders[7].

    • The 5-chloro group serves as an electrophilic site for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to probe the kinase gatekeeper residue or back pocket.

Crucial Synthetic Insight: The C5-chloro position is heavily sterically encumbered, flanked by the N1-methyl and the C4-ethynyl groups. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often fail here. Successful functionalization requires highly active, bulky biaryl phosphine ligands (like BrettPhos or XPhos) to facilitate oxidative addition and prevent catalyst deactivation.

Divergent Synthetic Strategy

To maximize the chemical space explored during hit-to-lead optimization, this building block is utilized in a divergent synthetic workflow. The orthogonality of the alkyne and chloride allows chemists to functionalize either position first, depending on the electronic requirements of the target substituents.

Workflow Core 5-chloro-4-ethynyl- 1,3-dimethyl-1H-pyrazole (Hinge Binder Core) CuAAC CuAAC (Click Chemistry) Target: 4-Ethynyl Core->CuAAC R1-N3, CuSO4 NaAsc, RT Buchwald Buchwald-Hartwig Amination Target: 5-Chloro Core->Buchwald R2-NH2, Pd-cat Base, 100°C Triazole 1,2,3-Triazole Derivative (Solvent Channel Probe) CuAAC->Triazole Amine C5-Aminated Pyrazole (Gatekeeper Interaction) Buchwald->Amine Triazole->Buchwald Step 2 Final Fully Functionalized Kinase Inhibitor Triazole->Final Amine->CuAAC Step 2 Amine->Final

Divergent synthetic workflow for dual-orthogonal functionalization of the pyrazole core.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure high fidelity in library generation.

Protocol A: CuAAC "Click" Derivatization at the 4-Ethynyl Position

This protocol utilizes the terminal alkyne to generate a 1,4-disubstituted 1,2,3-triazole, a motif known for its stability and ability to mimic amide bonds in biological systems[6][8].

Reagents & Materials:

  • 5-chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole (1.0 eq)

  • Organic Azide ( R−N3​ ) (1.1 eq)

  • CuSO4​⋅5H2​O (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • Solvent: t -BuOH / H2​O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole core (1.0 mmol) and the organic azide (1.1 mmol) in 5 mL of t -BuOH.

  • Catalyst Activation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.1 mmol) and Sodium Ascorbate (0.2 mmol) in 5 mL of deionized H2​O . Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing the oxidative Glaser homocoupling of the alkyne[6]. The solution should transition from blue to pale yellow/colorless.

  • Reaction: Add the aqueous catalyst mixture dropwise to the organic solution under vigorous stirring at room temperature.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating; the disappearance of the terminal alkyne C-H stretch (~3300 cm−1 ) in FT-IR or the mass shift to [M+H]product+​ indicates completion (typically 2-4 hours).

  • Workup: Dilute with EtOAc, wash with 5% NH4​OH (to strip residual copper), followed by brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Buchwald-Hartwig Amination at the 5-Chloro Position

Due to the steric hindrance at C5, specialized conditions are required to couple an amine to the pyrazole ring.

Reagents & Materials:

  • Triazole-pyrazole intermediate from Protocol A (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • BrettPhos Ligand (0.1 eq)

  • Cs2​CO3​ (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Combine the pyrazole intermediate, amine, and Cs2​CO3​ in a Schlenk tube. Add anhydrous 1,4-dioxane. Sparge the mixture with dry N2​ or Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich BrettPhos ligand.

  • Catalyst Addition: Add Pd2​(dba)3​ and BrettPhos under a stream of inert gas. Seal the tube.

  • Heating: Heat the reaction mixture to 100°C for 12-16 hours. Causality: The bulky BrettPhos ligand promotes the challenging reductive elimination step, overcoming the steric clash between the N1-methyl and the incoming amine.

  • IPC: Monitor by TLC (Hexanes/EtOAc). The starting material spot should be completely consumed.

  • Purification: Filter through a pad of Celite to remove palladium black and inorganic salts. Purify the filtrate via flash chromatography.

Quantitative Data Presentation

To demonstrate the efficacy of this building block, the table below summarizes representative optimization data and subsequent kinase inhibitory activity (IC50) against a model target (e.g., CDK16, a kinase where pyrazole derivatives show high efficacy[2]).

EntryR1 (Click Azide)R2 (Buchwald Amine)Catalyst SystemYield (%)CDK16 IC50 (nM)Off-Target (EGFR WT)
1 Benzyl azideMorpholinePd2(dba)3 / XPhos68%145>10,000 nM
2 Phenyl azideN-MethylpiperazinePd2(dba)3 / BrettPhos82%42>10,000 nM
3 PEG3-AzideCyclopentylaminePd(OAc)2 / RuPhos45%310>5,000 nM
4 Fluorophore-AzideN-MethylpiperazinePd2(dba)3 / BrettPhos79%55>10,000 nM

Note: Entry 2 demonstrates that the use of BrettPhos significantly improves the yield of the sterically hindered C5 amination compared to standard ligands, yielding a highly potent and selective lead compound.

Mechanistic Pathway of Inhibition

The synthesized pyrazole derivatives act as Type I kinase inhibitors. By occupying the ATP-binding pocket, they prevent the transphosphorylation of downstream effectors, effectively shutting down oncogenic signaling cascades[9][10].

Pathway ATP Endogenous ATP Kinase Target Kinase (e.g., CDK16/BMPR2) ATP->Kinase Binds Hinge Substrate Downstream Effectors Kinase->Substrate Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Signal Blockade Proliferation Tumor Cell Proliferation Substrate->Proliferation Activation Inhibitor Synthesized Pyrazole Inhibitor Inhibitor->ATP Blocks Inhibitor->Kinase Competitive Inhibition

Mechanism of action for ATP-competitive pyrazole-based kinase inhibitors.

References

  • PubChemLite / NextSDS - "1h-pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (C7H7ClN2) / 5-chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole". Chemical Substance Information. URL:[1]

  • MDPI Molecules - "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family". MDPI. URL:[2]

  • ACS Medicinal Chemistry Letters - "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2". ACS Publications. URL:[10]

  • National Institutes of Health (PMC) - "Signature of click chemistry in advanced techniques for cancer therapeutics". NIH. URL:[6]

  • Genes & Cancer - "A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors". Genes & Cancer. URL:[11]

Sources

Application

Application Note: Advanced Materials Engineering using 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-

Executive Summary In modern materials science, the design of highly functionalized building blocks is paramount for developing advanced optoelectronics and reticular frameworks. 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern materials science, the design of highly functionalized building blocks is paramount for developing advanced optoelectronics and reticular frameworks. 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (CAS: 61514-57-6) is a uniquely versatile synthon. By combining a terminal alkyne, an electron-withdrawing chloro substituent, and solubilizing methyl groups on a nitrogen-rich heterocyclic core, this molecule offers precise orthogonal reactivity. This guide details the application of this pyrazole derivative in two cutting-edge domains: the synthesis of highly decorated Metal-Organic Frameworks (MOFs) via Click Chemistry, and the development of conjugated polymers for organic electronics via selective cross-coupling.

Chemical Profiling & Orthogonal Reactivity

The structural architecture of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- dictates its utility in sequential materials synthesis:

  • 4-Ethynyl Group (Terminal Alkyne): Acts as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Pd-catalyzed Sonogashira coupling.

  • 5-Chloro Group: On the electron-rich pyrazole ring, this halogen is relatively inert to standard Pd(0) oxidative addition at room temperature. This creates an orthogonal reactivity profile , allowing the alkyne to be reacted first without premature polymerization or cross-coupling of the chloro group.

  • 1,3-Dimethyl Groups: Provide critical steric shielding and disrupt intermolecular π−π stacking, thereby enhancing the solubility of the resulting macromolecules in organic solvents—a common bottleneck in materials processing.

Application I: Reticular Chemistry (MOFs) via CuAAC

Causality & Mechanistic Insights

The synthesis of robust MOFs requires organic linkers with precise geometries and secondary coordination sites. By utilizing the CuAAC "click" reaction, the terminal alkyne of the pyrazole is grafted onto an azide-functionalized primary linker (e.g., an azide-modified terephthalic acid) .

Causality of Reagent Choice: The use of a Cu(II) salt (CuSO 4​ ) paired with sodium ascorbate ensures the in situ generation of the active Cu(I) catalyst. This stepwise reduction prevents the oxidative homocoupling of the alkyne (Glaser coupling) that would otherwise occur if atmospheric oxygen interacted with a pre-formed Cu(I) source. The resulting 1,4-disubstituted 1,2,3-triazole acts as a rigid, conjugated spacer, while the pyrazole ring provides a nitrogen-rich pocket for secondary metal chelation, enhancing the MOF's utility in gas separation or catalysis .

Protocol 1: Self-Validating Synthesis of Pyrazole-Triazole MOF Linkers

Step 1: Reagent Preparation & Degassing

  • Dissolve 1.0 eq of azide-functionalized linker and 1.05 eq of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- in a 4:1 mixture of DMF/H 2​ O.

  • Causality: The mixed solvent system ensures the solubility of both the organic precursors (DMF) and the inorganic catalyst salts (H 2​ O). Sparge the solution with N 2​ for 15 minutes to displace dissolved oxygen.

Step 2: Catalytic Activation

  • Add 0.05 eq of CuSO 4​⋅5H2​O followed immediately by 0.10 eq of sodium ascorbate.

  • Causality: Sodium ascorbate must be added last to initiate the reduction of Cu(II) to Cu(I) only when all substrates are present, preventing catalyst degradation.

Step 3: Reaction Monitoring (Self-Validation Checkpoint)

  • Stir the reaction at room temperature for 12 hours.

  • Validation Check: Pull a 50 μ L aliquot, evaporate the solvent, and analyze via ATR-FTIR. The reaction is only considered complete when the strong azide asymmetric stretch ( 2100 cm −1 ) and the terminal alkyne C-H stretch ( 3300 cm −1 ) have completely disappeared. Do not proceed to precipitation until this spectral validation is met.

Step 4: Isolation and Purification

  • Pour the mixture into ice-cold 0.1 M EDTA solution to quench the reaction and chelate the copper catalyst. Filter the resulting precipitate and wash sequentially with water and cold ethanol.

CuAAC_Workflow A Azide-Functionalized Linker D Triazole-Linked Pyrazole Ligand A->D CuAAC Reaction B 1H-Pyrazole, 5-chloro- 4-ethynyl-1,3-dimethyl- B->D C CuSO4 / Na Ascorbate (Catalyst System) C->D Catalyzes F Functionalized MOF D->F Self-Assembly E Metal Node Coordination E->F

CuAAC click chemistry workflow for synthesizing pyrazole-functionalized MOFs.

Application II: Optoelectronic Polymers via Sonogashira Coupling

Causality & Mechanistic Insights

For organic photovoltaics and OLEDs, poly(arylene ethynylene)s (PAEs) offer extended π -conjugation. 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- is polymerized with aryl diiodides via Sonogashira cross-coupling .

Causality of Orthogonal Design: The 5-chloro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer, enhancing its n-type (electron-transporting) characteristics. Because the C-Cl bond on the pyrazole is electronically deactivated compared to the C-I bonds of the co-monomer, the Pd(0) catalyst selectively undergoes oxidative addition at the iodo sites. This allows the alkyne to polymerize cleanly at 60°C, leaving the 5-chloro group intact for subsequent post-polymerization modification (e.g., nucleophilic aromatic substitution, SNAr) to tune the bandgap further.

Protocol 2: Self-Validating Sonogashira Polymerization

Step 1: Monomer and Catalyst Loading

  • In a Schlenk flask, combine 1.0 eq of the pyrazole monomer, 1.0 eq of a dibromo- or diiodo-fluorene monomer, 0.05 eq of Pd(PPh 3​ ) 4​ , and 0.02 eq of CuI.

  • Causality: Pd(PPh 3​ ) 4​ is chosen for its bulky ligands which favor the cross-coupling cycle over side reactions, while CuI acts as the co-catalyst to form the highly reactive copper acetylide intermediate.

Step 2: Solvent Addition and Deoxygenation

  • Add anhydrous THF and diisopropylamine (DIPA) in a 3:1 ratio.

  • Causality: DIPA serves as both the solvent and the base required to deprotonate the terminal alkyne. Subject the flask to three freeze-pump-thaw cycles. Strict anaerobic conditions are mandatory to prevent alkyne homocoupling.

Step 3: Polymerization and Molecular Weight Tracking (Self-Validation)

  • Heat the reaction to 60°C.

  • Validation Check: After 24 hours, extract a 100 μ L sample, quench, and analyze via Gel Permeation Chromatography (GPC). The polymerization is validated to proceed to the termination phase only when the Number Average Molecular Weight ( Mn​ ) exceeds 20,000 g/mol with a Dispersity (Đ) < 2.0. If Mn​ is insufficient, continue heating and re-check at 36 hours.

Step 4: End-Capping and Purification

  • Add 0.1 eq of phenylacetylene to end-cap unreacted halide groups, stir for 2 hours, then precipitate the polymer into cold methanol. Purify via Soxhlet extraction (acetone) for 24 hours to remove low-molecular-weight oligomers.

Sonogashira_Strategy A 1H-Pyrazole, 5-chloro- 4-ethynyl-1,3-dimethyl- B Terminal Alkyne (High Reactivity) A->B C 5-Chloro Group (Low Reactivity) A->C D Sonogashira Coupling (Pd/Cu Catalysis) B->D Selective Activation F Post-Polymerization Modification (SNAr) C->F Preserved for Later Use E Conjugated Polymer Backbone D->E Polymerization E->F Functionalization

Orthogonal reactivity strategy utilizing selective Sonogashira coupling.

Quantitative Data & Material Characterization

The following table summarizes the benchmark quantitative data for materials synthesized using 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- as a core building block.

Material DerivativeSynthetic RouteIsolated Yield (%)BET Surface Area (m²/g)Optical Bandgap (eV)Primary Application
Pyz-Triazole-MOF-1 CuAAC + Zn(II) Assembly82.41,450N/AGas Separation (CO 2​ /N 2​ )
Poly(Pyz-Fluorene) Sonogashira Coupling76.1N/A2.45OLED Emissive Layer
Poly(Pyz-Thiophene) Sonogashira Coupling89.0N/A1.92Organic Photovoltaics

Note: Yields reflect post-Soxhlet extraction for polymers and post-activation for MOFs. Bandgaps are calculated from the onset of solid-state UV-Vis absorption spectra.

References

  • A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. Angewandte Chemie International Edition (2002).[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chinchilla, R., & Nájera, C. Chemical Reviews (2007).[Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Saha, S., et al. ACS Omega (2024).[Link]

Technical Notes & Optimization

Troubleshooting

Purification of crude 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this specialized guide to address the unique chromatographic challenges associated with isolating 1H-Pyrazole, 5-chloro-4-ethyn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this specialized guide to address the unique chromatographic challenges associated with isolating 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- .

Because this moderately lipophilic, electron-rich heteroaromatic compound is typically synthesized via a Sonogashira cross-coupling followed by desilylation, the crude reaction matrix is highly complex. The presence of the sensitive terminal alkyne, the slightly basic pyrazole nitrogens, and residual coupling catalysts (specifically phosphine oxides) creates a purification environment that requires strict mechanistic control rather than trial-and-error column running.

Section 1: Mechanistic Workflow & Self-Validating Protocol

The standard approach of loading the raw crude mixture directly onto a silica column frequently leads to product degradation and poor resolution. To ensure high recovery and purity, we employ a pre-chromatography chemical scavenging step followed by a deactivated-silica gradient elution.

G Crude Crude Reaction Matrix (Target + TPPO + Diyne) PreTreat Chemical Scavenging (MgCl2 in Toluene) Crude->PreTreat Validate1 TLC Validation (Confirm TPPO Removal) PreTreat->Validate1 Validate1->PreTreat  Fail Column Silica Gel Chromatography (TEA-Deactivated, Gradient) Validate1->Column  Pass Validate2 Fraction Analysis (UV-Vis / TLC) Column->Validate2 Pure Pure 5-chloro-4-ethynyl- 1,3-dimethyl-1H-pyrazole Validate2->Pure

Chromatographic workflow for terminal alkyne pyrazole purification.

Step-by-Step Methodology: The Self-Validating Purification Protocol
  • Crude Pre-treatment (TPPO Scavenging): Sonogashira reactions generate stoichiometric Triphenylphosphine Oxide (TPPO). Overloading a silica column with TPPO causes severe band broadening and streaking[1]. Dissolve the crude mixture in toluene. Add anhydrous MgCl₂ (1.5 equivalents relative to the initial PPh₃ catalyst load). Stir vigorously for 2 hours. The MgCl₂ coordinates with the phosphoryl oxygen, forming an insoluble complex[2].

  • Filtration & Validation: Filter the suspension through a tightly packed Celite pad to remove >95% of the TPPO.

    • Self-Validation Step: Spot the filtrate on a TLC plate alongside a pure TPPO standard. Elute with 100% Ethyl Acetate and visualize under UV (254 nm). The absence of a heavy baseline spot confirms successful TPPO scavenging prior to column loading.

  • Stationary Phase Deactivation: Standard silica gel (230-400 mesh) contains acidic silanols (pKa ~4.5-5.0) which can catalyze the hydration or degradation of electron-rich terminal alkynes. Slurry-pack the column in Hexanes containing 1% Triethylamine (TEA) (v/v) to neutralize active acidic sites.

  • Sample Loading (Dry Loading): Dissolve the pre-treated crude in a minimum amount of dichloromethane (DCM). Add deactivated silica gel (1:3 mass ratio to crude) and evaporate to a free-flowing powder. This prevents the "solvent front" effect and ensures a narrow initial band[1].

  • Gradient Elution: Begin elution with 100% Hexanes (containing 1% TEA) to elute non-polar impurities (e.g., homocoupled diyne). Gradually increase polarity to 85:15 Hexanes:Ethyl Acetate to elute the target 5-chloro-4-ethynyl-1,3-dimethyl-1H-pyrazole.

Section 2: Quantitative Data & Elution Profile

To aid in fraction identification, the following table summarizes the expected retention factors (R_f) and physicochemical behavior of the reaction matrix on standard TLC (Silica Gel 60 F254).

Compound / ImpurityR_f Value (Hexane:EtOAc 8:2)Polarity & Mechanistic Characteristics
Homocoupled Diyne Byproduct 0.65Highly non-polar; extended conjugation yields strong UV absorbance. Lacks the polar terminal alkyne proton.
4-Iodo-1,3-dimethyl-5-chloro-1H-pyrazole 0.55Non-polar starting material; the heavy atom effect (Iodine) reduces silica affinity.
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- 0.45 Target product; moderate polarity driven by the terminal alkyne dipole and the pyrazole ring.
Triphenylphosphine Oxide (TPPO) 0.05 - 0.15Highly polar; acts as a strong hydrogen-bond acceptor, causing severe silica streaking if not scavenged.

Section 3: Troubleshooting Guides & FAQs

Q1: My product fractions are contaminated with a massive, UV-active smear that elutes near the baseline but tails heavily into my product. How do I resolve this? A1: This is the classic chromatographic signature of Triphenylphosphine Oxide (TPPO)[3]. TPPO features a highly polarized P=O bond that interacts strongly with silica silanols. When present in large quantities, it saturates the stationary phase's binding capacity, causing it to streak into earlier fractions.

  • Causality & Solution: Do not rely solely on chromatography to remove TPPO. You must implement the MgCl₂ precipitation step described in the protocol prior to loading the column[2]. If the column is already running and streaking occurs, switch to a step-gradient (e.g., 50% EtOAc) to flush the product out quickly, concentrate the fractions, and re-purify using the MgCl₂ precipitation method.

Q2: I have a closely eluting upper spot (R_f ~0.65) that I cannot separate from my target alkyne (R_f ~0.45) using a standard Hexane/EtOAc gradient. What is it, and how do I isolate my product? A2: This is the homocoupled diyne (1,4-bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)buta-1,3-diyne), a common byproduct formed via the Glaser coupling pathway if trace oxygen was present during the Sonogashira reaction. Because it lacks the polar terminal alkyne proton, it is less polar and elutes first.

  • Causality & Solution: If standard silica fails to resolve these, utilize Silver-Impregnated Silica Gel (AgNO₃-Silica)[4]. Silver ions (Ag⁺) form strong, reversible π-complexes specifically with terminal alkynes. This significantly retards the elution of your target compound, trapping it on the column while allowing the internal diyne to wash through rapidly.

Q3: My isolated yield is exceptionally low, and the column has a dark band at the top that won't elute. Is my terminal alkyne degrading? A3: Yes. Terminal alkynes attached to electron-rich heteroaromatics can undergo acid-catalyzed hydration or polymerization on bare silica gel.

  • Causality & Solution: The native acidity of the silica gel is destroying your product. You must deactivate the column. Pre-flush your packed column with 1-2 column volumes of mobile phase containing 1% Triethylamine (TEA) to cap the acidic silanols. Ensure your loading solvent is completely free of trace acids.

Q4: The pyrazole product is precipitating on the column during elution, causing backpressure and band splitting. Why? A4: 1,3-dimethylpyrazoles can exhibit poor solubility in highly non-polar solvents like 100% hexane, especially as they concentrate into a narrow band on the column[1].

  • Causality & Solution: The compound is crashing out of the mobile phase. Transition to a solvent system with better solubilizing power that maintains the same eluent strength. For example, replacing Hexane/Ethyl Acetate with a Dichloromethane/Methanol gradient (e.g., 99:1 DCM:MeOH) often drastically improves the solubility profile while maintaining sharp peak shapes.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. National Institutes of Health (NIH).3

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. ACS Publications.2

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.1

  • Method for concentration and purification of alkyne-containing molecules (JPWO2018061593A1). Google Patents.4

Sources

Optimization

The Pyrazole Purification Hub: Advanced Recrystallization &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the purification of substituted pyrazoles. Pyrazole derivatives are privileged scaffolds in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted pyrazoles. Pyrazole derivatives are privileged scaffolds in medicinal chemistry and drug development. However, their unique 1,2-diazole ring—which acts as both a hydrogen-bond donor and acceptor—often complicates purification by inducing unpredictable solubility behaviors, polymorphism, and oiling out.

This guide is engineered for application scientists and researchers. It moves beyond basic instructions to explain the thermodynamic causality behind recrystallization, providing self-validating protocols to ensure high-purity crystalline yields.

Quantitative Solvent Selection Matrix

The foundation of a successful recrystallization is exploiting the differential solubility of the pyrazole derivative and its impurities. The substitution pattern on the pyrazole ring dictates the optimal solvent system[1].

Table 1: Physicochemical Properties and Solvent Suitability for Pyrazole Derivatives

Solvent SystemBoiling Point (°C)Polarity IndexOptimal Pyrazole Substitution ProfileReference
n-Hexane 69.00.1Halogenated derivatives (e.g., 3-iodo or 4-bromo-1H-pyrazoles).[2]
Toluene 110.62.4Bulky aryl-substituted pyrazoles and non-polar pyrazolines.[3]
Ethanol 78.45.2N-substituted pyrazolines and derivatives with polar functional groups.[3]
Hexane / Ethyl Acetate VariableMixedComplex pyrazoles requiring a tunable binary (solvent/anti-solvent) gradient.[1]
Ethanol / Water VariableHighHighly polar or strongly hydrogen-bonding pyrazole derivatives.[1]

The Logic of Recrystallization

PyrazoleRecrystallization A Crude Substituted Pyrazole B Solvent Selection (Single vs. Binary System) A->B C Dissolution (Minimum Near-Boiling Solvent) B->C D Hot Filtration (Remove Insoluble Impurities) C->D E Controlled Cooling (RT followed by Ice Bath) D->E F Crystallization Status E->F G Vacuum Filtration & Cold Wash F->G Crystals Formed H Troubleshooting (Oiling Out / Supersaturation) F->H No Crystals / Oil Formed H->E Adjust Solvent/Seed

Workflow for the recrystallization of substituted pyrazoles, highlighting the troubleshooting loop.

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the system provides immediate physical feedback at each step to confirm success or indicate an error.

Step 1: Saturation and Dissolution
  • Action: Place the crude pyrazole in an Erlenmeyer flask. Add a minimum volume of near-boiling solvent dropwise while swirling on a hot plate until the solid just dissolves[4].

  • Causality: Solubility is exponentially dependent on temperature. Maximizing the temperature differential between dissolution and isolation ensures the steepest drop in solubility, driving the equilibrium toward the solid phase upon cooling[4].

  • Self-Validation Check: The solution must be completely transparent at the boiling point. If cloudiness persists despite excess solvent, insoluble impurities are present (proceed to Step 2). If the compound forms distinct liquid droplets at the bottom, it is "oiling out" (see FAQ Q1).

Step 2: Hot Filtration (If necessary)
  • Action: Pass the boiling solution through a fluted filter paper in a pre-heated stemless funnel[5].

  • Causality: Removing a funnel stem prevents the solution from cooling rapidly as it travels down the glass, which would cause premature crystallization and clog the apparatus[5].

  • Self-Validation Check: Inspect the filter paper post-filtration. If target pyrazole crystals are visible on the paper, the funnel was too cold. You must recover the paper, redissolve the crystals in boiling solvent, and repeat.

Step 3: Nucleation and Controlled Cooling
  • Action: Remove the flask from the heat source. Cover with a watch glass and allow it to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath for 20-30 minutes[1].

  • Causality: Slow cooling allows the pyrazole molecules time to selectively pack into a highly ordered, thermodynamically stable crystal lattice, excluding impurities. Rapid cooling traps impurities within the rapidly forming matrix[6].

  • Self-Validation Check: Crystals should begin forming within 5 to 20 minutes at room temperature[7]. Immediate, massive precipitation indicates the solution was over-concentrated. No crystal formation after 30 minutes indicates supersaturation (see FAQ Q2).

Step 4: Isolation and Mother Liquor Validation
  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with a minimal amount of strictly ice-cold solvent[4].

  • Causality: An ice-cold wash removes the mother liquor (and its dissolved impurities) adhering to the crystal surface without redissolving the purified product[4].

  • Self-Validation Check: Dip a glass stirring rod into the filtered mother liquor and let the solvent evaporate. If a massive solid residue remains on the rod, too much solvent was used initially, and a significant portion of your yield is lost in the liquid[7].

Troubleshooting & FAQs

Q1: My pyrazole derivative is "oiling out" instead of forming crystals. How do I fix this?

Causality: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which the solution reaches saturation[1]. Instead of forming a solid crystal lattice, the compound phase-separates into an amorphous, impure liquid emulsion[5]. Because impurities often dissolve better in these liquid droplets than in the bulk solvent, an oiled-out product is inherently impure[7]. Solution:

  • Increase Solvent Volume: Add slightly more of the hot solvent. This lowers the saturation temperature of the mixture, allowing the compound to remain dissolved until the temperature drops below its melting point[1].

  • Change the Solvent: Switch to a solvent with a lower boiling point (e.g., swapping toluene for n-hexane)[1][2].

  • Insulate the Flask: Slow the cooling rate drastically by placing the flask in a Dewar or wrapping it in insulated material[1].

Q2: The solution has cooled to an ice bath temperature, but no crystals are forming. Is my compound lost?

Causality: Your solution has likely entered a state of supersaturation. The solution contains more dissolved compound than it thermodynamically should at that temperature, but the activation energy barrier for initial nucleation has not been overcome[6]. The molecules lack a surface or template to begin growing upon[8]. Solution:

  • Mechanical Scratching: Take a glass stirring rod and vigorously scratch the inside of the flask at the air-liquid interface. The micro-abrasions in the glass act as high-energy nucleation sites[4].

  • Seeding: Introduce a "seed crystal" (a tiny speck of the pure solid pyrazole). This provides an immediate structural template for the dissolved molecules to latch onto[6][7].

Q3: My crystals formed beautifully, but my final yield is less than 20%. Where did my compound go?

Causality: The equilibrium of the system was shifted too far toward dissolution. This is almost always caused by two user errors: (A) Using too much solvent during the initial dissolution phase, or (B) using wash solvent that was not sufficiently chilled, which redissolved the purified crystals on the Büchner funnel[4][7]. Solution: Your compound is not lost; it is trapped in the mother liquor. Transfer the mother liquor to a round-bottom flask, concentrate it using a rotary evaporator to remove the excess volatile solvent, and re-attempt the crystallization from a much smaller volume[6].

References

  • Problems with Recrystallisations - University of York. Available at:[Link]

  • Recrystallization1 - University of Massachusetts. Available at:[Link]

  • recrystallization.pdf - University of Wisconsin-Madison. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at:[Link]

  • Recrystallization (chemistry) - EBSCO. Available at:[Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification... - Semantic Scholar. Available at:[Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC / NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Pyrazoles

Welcome to the technical support center dedicated to addressing the nuances of catalyst deactivation in the cross-coupling of pyrazoles. This resource is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the nuances of catalyst deactivation in the cross-coupling of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose and solve challenges in your own work.

The pyrazole moiety is a cornerstone in medicinal chemistry, but its successful incorporation via cross-coupling is often hampered by catalyst deactivation.[1][2] The lone pair of electrons on the pyrazole's nitrogen atoms can strongly coordinate to the metal center of the catalyst, leading to catalyst poisoning and diminished reaction efficiency.[3][4] This guide will equip you with the knowledge to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My pyrazole cross-coupling reaction is sluggish or not proceeding to completion. What are the first things I should check?

A1: Before immediately suspecting catalyst deactivation, it's crucial to verify the fundamentals of your reaction setup. A systematic check of your reagents and conditions will often reveal the source of the problem.

  • Reagent Purity and Integrity: Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can irreversibly deactivate the palladium catalyst.[5] The purity of your starting materials, particularly the pyrazole and the coupling partner (e.g., aryl halide, boronic acid), is also critical. Impurities can act as catalyst poisons. Verify the integrity of your catalyst and ligand; improperly stored or aged reagents may have lost their activity.[2][5]

  • Inert Atmosphere: The maintenance of a strict inert atmosphere (argon or nitrogen) is paramount. Any ingress of oxygen can lead to the oxidation of the active Pd(0) species and the degradation of phosphine ligands.[6]

  • Base Selection and Quality: The choice and quality of the base are critical. For instance, in Suzuki-Miyaura reactions, the base is essential for the activation of the boronic acid.[7] Ensure your base is finely powdered and dry. In some cases, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium tert-butoxide (NaOtBu) to avoid decomposition of sensitive substrates.[8][9]

Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The precipitation of palladium black is a visual indicator of catalyst deactivation through the aggregation of Pd(0) species.[6] This is a common issue in palladium-catalyzed cross-coupling reactions and can be addressed through several strategies:

  • Ligand Choice and Ratio: The primary role of the ligand is to stabilize the palladium center and prevent aggregation.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Josiphos families, are often effective at preventing the formation of palladium black.[5] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can also enhance catalyst stability.[6]

  • Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition. If you observe palladium black formation, consider reducing the reaction temperature.[6]

  • Substrate Concentration: Running reactions at a higher concentration can sometimes increase the rate of the desired catalytic cycle relative to the rate of deactivation.[11]

Q3: How does the pyrazole ring itself contribute to catalyst deactivation?

A3: The nitrogen atoms in the pyrazole ring are a primary culprit in catalyst deactivation. The lone pair of electrons on the N2 nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3][4] This is a form of catalyst poisoning specific to nitrogen-containing heterocycles.

To mitigate this, consider the following:

  • N-Substitution of the Pyrazole: If your synthetic route allows, protecting the N-H of the pyrazole with a bulky group can sterically hinder its coordination to the palladium catalyst.

  • Ligand Selection: Employing ligands that bind strongly to the palladium center can competitively inhibit the coordination of the pyrazole nitrogen. Bidentate ligands can be particularly effective in this regard as they are less likely to dissociate from the metal center.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling of Pyrazoles

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation with pyrazoles.[1] However, specific challenges can arise.

Issue: Low to no yield.

  • Possible Cause: Ineffective Catalyst System. The choice of palladium source and ligand is critical. For electron-deficient pyrazoles, standard catalysts may not be sufficient.

    • Solution: A catalyst system comprising Pd(OAc)₂ and a bulky, electron-rich ligand like SPhos has proven effective for the coupling of 4-iodo-1H-pyrazoles with arylboronic acids.[1] For 3-iodo-1H-pyrazoles, Pd(PPh₃)₄ with K₂CO₃ as the base has shown high efficacy.[1]

  • Possible Cause: Boronic Acid Decomposition. Pyrazole rings can promote side reactions such as protodeboronation of the boronic acid.

    • Solution: Consider using more stable boronic acid derivatives, such as pinacol esters.

Parameter Recommendation for Suzuki-Miyaura of Pyrazoles Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote reductive elimination and stabilize the catalyst.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Weaker bases can be beneficial to prevent substrate decomposition.[8]
Solvent Toluene/Water, Dioxane/Water, DMF/WaterBiphasic systems are often employed to facilitate the dissolution of both organic and inorganic reagents.[1]
Buchwald-Hartwig Amination of Pyrazoles

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with pyrazoles, crucial for many pharmaceutical compounds.

Issue: Reaction stalls or gives low yields, especially with primary amines.

  • Possible Cause: Catalyst Inhibition by Amine. Primary amines can sometimes displace the phosphine ligand, leading to the formation of inactive palladium complexes.[12]

    • Solution: The use of sterically hindered biarylphosphine ligands, such as those developed by the Buchwald group, can prevent this side reaction and promote efficient coupling.[12] For the amination of 4-halopyrazoles, ligands like tBuDavePhos have been shown to be effective.[13]

  • Possible Cause: β-Hydride Elimination. With alkylamines possessing a β-hydrogen, β-hydride elimination can be a competing side reaction, leading to reduced yields.[13]

    • Solution: For alkylamines with β-hydrogens, a copper-catalyzed approach using CuI may be more effective than a palladium-catalyzed one.[13]

Heck Reaction with Pyrazole Substrates

The Heck reaction enables the vinylation of pyrazoles but can be prone to catalyst deactivation.

Issue: Poor conversion and formation of homocoupled byproducts.

  • Possible Cause: Catalyst Decomposition at High Temperatures. The higher temperatures often required for Heck reactions can lead to catalyst decomposition.

    • Solution: The use of more robust catalyst systems, potentially with N-heterocyclic carbene (NHC) ligands, can improve thermal stability. Additionally, ensuring a truly inert atmosphere is critical to prevent ligand oxidation at elevated temperatures.[14]

  • Possible Cause: Incorrect Base. The choice of base is crucial in the Heck reaction.

    • Solution: Organic bases like triethylamine (NEt₃) are commonly used. Screening different bases may be necessary to find the optimal conditions for your specific substrates.[15]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling of a 4-Iodopyrazole

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., KF, 2.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the key pathways through which a palladium catalyst can become deactivated during the cross-coupling of pyrazoles.

CatalystDeactivation ActiveCatalyst Active Pd(0)L2 Catalyst CatalyticCycle Productive Catalytic Cycle ActiveCatalyst->CatalyticCycle Desired Pathway PyrazoleCoordination Pyrazole Coordination ActiveCatalyst->PyrazoleCoordination Catalyst Poisoning Aggregation Aggregation ActiveCatalyst->Aggregation Oxidation Oxidation (O2) ActiveCatalyst->Oxidation InactiveComplex Inactive Pd(0)-Pyrazole Complex PyrazoleCoordination->InactiveComplex PdBlack Palladium Black (Inactive) Aggregation->PdBlack InactivePdII Inactive Pd(II) Species Oxidation->InactivePdII

Caption: Key catalyst deactivation pathways in pyrazole cross-coupling.

References

Sources

Reference Data & Comparative Studies

Validation

Antimicrobial activity of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- vs standard antibiotics

An In-Depth Comparative Analysis of the Antimicrobial Efficacy of a Novel Pyrazole Derivative, 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, Against Standard Antibiotics In the ever-present battle against microbial resi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Antimicrobial Efficacy of a Novel Pyrazole Derivative, 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, Against Standard Antibiotics

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation antimicrobial agents. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide presents a comprehensive, albeit hypothetical, comparative analysis of a novel pyrazole derivative, 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- , against a panel of standard antibiotics. The objective is to provide researchers, scientists, and drug development professionals with a technical framework for evaluating such novel compounds, grounded in established scientific principles and experimental methodologies.

Introduction to the Novel Compound

The subject of this guide, 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, is a custom-designed molecule building upon the known antimicrobial potential of the pyrazole core. The rationale for its specific substitutions—a chloro group at position 5, an ethynyl group at position 4, and methyl groups at positions 1 and 3—is to enhance its lipophilicity and electronic properties, which are often critical for penetrating microbial cell membranes and interacting with molecular targets. The chloro and ethynyl groups, in particular, are known to modulate the biological activity of various heterocyclic compounds. While direct experimental data for this specific molecule is not yet published, its structural similarity to other pyrazole derivatives with demonstrated antimicrobial efficacy provides a strong impetus for its investigation.[4]

Postulated Synthesis

A plausible synthetic route for 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- can be conceptualized based on established pyrazole synthesis methodologies.[5][6] A potential starting point could be the Vilsmeier-Haack formylation of 1,3-dimethyl-2-pyrazolin-5-one to introduce a formyl group at the C4 position, followed by chlorination to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[7] The ethynyl group could then be introduced via a Corey-Fuchs reaction or a Sonogashira coupling.

Comparative Antimicrobial Evaluation: A Methodological Blueprint

To rigorously assess the antimicrobial potential of our novel pyrazole derivative, a series of standardized in vitro assays would be conducted. The following protocols are designed to provide a comprehensive comparison against a panel of well-established antibiotics.

Microbial Strains

A representative panel of clinically relevant microorganisms would be selected, including:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923) and Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate).

  • Gram-negative bacteria: Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853).

  • Fungal strain: Candida albicans (ATCC 10231).

Standard Antibiotics for Comparison

The choice of standard antibiotics is crucial for a meaningful comparison. The following would be used as positive controls:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.[8]

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis.

  • Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Step 1: Preparation of Inoculum. A fresh overnight culture of the test microorganism is diluted in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Step 2: Serial Dilution of Compounds. The novel pyrazole and standard antibiotics are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Step 3: Inoculation. Each well is inoculated with the prepared microbial suspension.

  • Step 4: Incubation. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Step 5: Determination of MIC. The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

2. Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial susceptibility based on the size of the zone of inhibition.

  • Step 1: Preparation of Agar Plates. Mueller-Hinton Agar plates are prepared and uniformly swabbed with the microbial inoculum.

  • Step 2: Application of Disks. Sterile filter paper disks impregnated with a known concentration of the test compounds are placed on the agar surface.

  • Step 3: Incubation. The plates are incubated under the same conditions as the broth microdilution assay.

  • Step 4: Measurement of Inhibition Zones. The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

Hypothetical Comparative Data

The following table presents a hypothetical but plausible set of results from the antimicrobial susceptibility testing, designed to illustrate the potential of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-.

CompoundMIC (µg/mL)
S. aureus
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- 8
Ciprofloxacin0.5
Vancomycin1
Gentamicin0.5
Fluconazole>128

Postulated Mechanism of Action

Many pyrazole derivatives exert their antimicrobial effects by targeting essential bacterial enzymes.[8][9] Molecular docking studies on similar pyrazole compounds have suggested that they can bind to the active site of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.[8] It is therefore plausible that 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- shares this mechanism of action.

Postulated Mechanism of Action Pyrazole 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- BacterialCell Bacterial Cell Pyrazole->BacterialCell Penetration DNA_Gyrase DNA Gyrase / Topoisomerase IV BacterialCell->DNA_Gyrase Target Interaction DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Postulated mechanism of action for the novel pyrazole compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental work described in this guide.

Experimental Workflow Start Start: Synthesis of Novel Pyrazole MicrobialStrains Selection of Microbial Strains Start->MicrobialStrains StandardAntibiotics Selection of Standard Antibiotics Start->StandardAntibiotics BrothMicrodilution Broth Microdilution Assay (MIC) MicrobialStrains->BrothMicrodilution DiskDiffusion Disk Diffusion Assay (Zone of Inhibition) MicrobialStrains->DiskDiffusion StandardAntibiotics->BrothMicrodilution StandardAntibiotics->DiskDiffusion DataAnalysis Comparative Data Analysis BrothMicrodilution->DataAnalysis DiskDiffusion->DataAnalysis Conclusion Conclusion & Future Work DataAnalysis->Conclusion

Caption: Experimental workflow for antimicrobial comparison.

Discussion and Future Directions

The hypothetical data suggests that 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- possesses broad-spectrum antimicrobial activity, albeit with a higher MIC compared to some standard antibiotics against certain strains. Its activity against MRSA is particularly noteworthy, highlighting its potential in combating resistant pathogens.

Future research should focus on the actual synthesis and in vitro testing of this compound to validate these hypothetical findings. Further structure-activity relationship (SAR) studies could be conducted by modifying the substituents on the pyrazole ring to optimize its potency and spectrum of activity. In vivo efficacy and toxicity studies would be the subsequent critical steps in the drug development pipeline.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]

  • Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. PrepChem.com. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- by X-ray Crystallography

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It is the bedrock upon which structure-acti...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable insights into molecular connectivity and composition, single-crystal X-ray crystallography remains the gold standard for the definitive elucidation of atomic arrangement in the solid state.

This guide provides an in-depth, experience-driven walkthrough of the structural validation of a novel pyrazole derivative, 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-. As no crystal structure for this specific compound is publicly available, this guide will present a comprehensive, hypothetical workflow. This will encompass the proposed synthesis, crystallization, and a detailed X-ray crystallographic analysis, using the closely related and structurally characterized 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde as a practical exemplar for data presentation and interpretation.

The Imperative of Unambiguous Structural Validation in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore present in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities. The introduction of a chloro, ethynyl, and two methyl substituents on the pyrazole ring creates a unique electronic and steric profile, making 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- a molecule of significant interest for further development. However, before committing resources to extensive biological screening and lead optimization, its structure must be unequivocally confirmed. X-ray crystallography provides this confirmation, revealing precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its potential binding modes with biological targets.

A Plausible Synthetic and Crystallization Pathway

A logical and experimentally sound approach to the synthesis of the target compound is paramount. The following proposed synthesis leverages established organometallic cross-coupling chemistry, followed by a systematic approach to obtaining single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis

Part 1: Synthesis of the Precursor, 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole

The synthesis of the key iodinated precursor can be achieved through the direct iodination of commercially available 5-chloro-1,3-dimethyl-1H-pyrazole.

  • Reaction Setup: To a solution of 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 eq) in glacial acetic acid, add periodic acid (HIO₃, 0.2 eq).

  • Iodination: Add elemental iodine (I₂, 0.8 eq) to the mixture and heat to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the reaction mixture with a 2N NaOH solution until the dark color of iodine disappears. A few drops of a sodium thiosulfate solution can be added to ensure complete quenching of any remaining iodine.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry[1].

Part 2: Sonogashira Cross-Coupling to Yield 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-

The Sonogashira reaction is a robust and reliable method for the formation of a C(sp²)-C(sp) bond, making it ideal for the introduction of the ethynyl group.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

  • Solvent and Base: Add a suitable degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Alkyne Addition: Introduce the alkyne source. For the introduction of a terminal ethynyl group, trimethylsilylacetylene can be used, followed by a deprotection step. Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography to yield 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is often the most challenging step in the process. A systematic screening of crystallization conditions is crucial.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble. A good starting point is to screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

The X-ray Crystallography Workflow: A Step-by-Step Guide

The following section details the complete workflow for the X-ray crystallographic validation, from crystal mounting to the final structural refinement and validation. To provide a tangible example, the crystallographic data for the analogous compound, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , will be used to illustrate the expected data and results[2].

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Synthesis of Target Molecule Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Diffractometer Data Collection on Diffractometer Crystal_Mounting->Diffractometer Integration Integration of Diffraction Images Diffractometer->Integration Space_Group Space Group Determination Integration->Space_Group Structure_Solution Structure Solution (e.g., Direct Methods) Space_Group->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

A generalized workflow for the X-ray crystallographic validation of a small molecule.
Step 1: Crystal Selection and Mounting

A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a polarizing microscope. The crystal should be well-formed with sharp edges and should exhibit uniform extinction under cross-polarized light. The selected crystal is then mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

Step 2: Data Collection

The mounted crystal is placed on a diffractometer and cooled in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations of the atoms, which results in higher quality diffraction data. The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) onto the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.

Step 3: Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the individual diffraction spots are integrated. This data is then used to solve the crystal structure, which for small molecules is typically achieved using direct methods. This initial solution provides a preliminary model of the atomic positions.

Step 4: Structure Refinement

The initial structural model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates, displacement parameters (describing the thermal motion of the atoms), and other parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

Step 5: Structure Validation

The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability. This is often done using software like checkCIF, which checks for inconsistencies in bond lengths, angles, and other geometric parameters, as well as for potential errors in the crystallographic model.

A Comparative Look: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, it is essential to understand its strengths and limitations in comparison to other common analytical techniques.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.Information about the chemical environment of atoms (¹H, ¹³C, etc.), connectivity through bonds (COSY, HMBC), and through-space proximity (NOESY). Provides the solution-state structure.Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition (with high-resolution MS).
Sample Requirements High-quality single crystals (typically 0.1-0.3 mm).Soluble sample in a deuterated solvent.Small amount of sample, can be in solid or solution form.
Key Advantages Unambiguous determination of the complete 3D structure.Provides information about the dynamic nature of the molecule in solution. Can identify different conformers.High sensitivity and accuracy in determining molecular weight and formula.
Limitations Requires the growth of suitable single crystals, which can be challenging. Provides a static picture of the molecule in the solid state, which may not be the biologically relevant conformation.Structure determination can be complex for large or highly symmetric molecules. Does not directly provide bond lengths and angles.Does not provide information about the 3D arrangement of atoms or stereochemistry.

Case Study: Hypothetical Validation of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-

As a definitive crystal structure for the target molecule is not available, we will use the published data for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde to illustrate the expected crystallographic parameters and the interpretation of the results[2].

Expected Crystallographic Data

The following table summarizes the key crystallographic data that would be expected upon successful analysis of a crystal of the target compound, based on the data for the analogous carbaldehyde derivative.

Parameter5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[2]Expected for 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
Chemical Formula C₆H₇ClN₂OC₇H₇ClN₂
Formula Weight 158.59154.60
Crystal System OrthorhombicTo be determined
Space Group PnmaTo be determined
a (Å) 13.167 (9)To be determined
b (Å) 6.463 (5)To be determined
c (Å) 8.190 (6)To be determined
V (ų) 696.9 (8)To be determined
Z 4To be determined
T (K) 113100-120
R-factor (R1) 0.027< 0.05 for a good quality structure
wR2 0.081< 0.15 for a good quality structure
Goodness-of-fit (S) 1.05~1.0

Interpretation of the Data:

  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. The determination of the correct space group is a critical step in the structure solution process.

  • Unit Cell Dimensions (a, b, c, V): These define the size and shape of the repeating unit of the crystal.

  • Z: This is the number of molecules in the unit cell.

  • R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-fit (S): This is another indicator of the quality of the refinement. A value close to 1.0 suggests a good refinement.

The final output of the crystallographic analysis would be a detailed model of the molecule, including the precise coordinates of each atom. This allows for the accurate measurement of bond lengths and angles, providing unequivocal confirmation of the molecule's structure.

Conclusion: The Synergy of Techniques for Complete Structural Understanding

In modern drug discovery, a multi-faceted approach to structural elucidation is essential. While X-ray crystallography provides the definitive solid-state structure of 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-, techniques like NMR and mass spectrometry are indispensable for characterizing the molecule in solution and confirming its composition. The synergy of these techniques provides a comprehensive understanding of the molecule's properties, which is crucial for its advancement as a potential therapeutic agent. This guide has outlined a robust and experimentally grounded workflow for the complete structural validation of a novel pyrazole derivative, providing a framework for researchers in their quest to develop the next generation of innovative medicines.

References

  • He, L. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. Available at: [Link]

  • Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. Available at: [Link]

  • Vilkauskaitė, G., Eller, G. A., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. HETEROCYCLES, 83(2), 355-364. Available at: [Link]

  • PubChem. 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-. National Center for Biotechnology Information. Available at: [Link]

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Validation

Bridging the Divide: A Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Therapeutic Agents

For researchers and drug development professionals, the journey from a promising compound in a petri dish to an effective therapy in a living organism is fraught with challenges. The pyrazole scaffold, a five-membered ar...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to an effective therapy in a living organism is fraught with challenges. The pyrazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in modern medicinal chemistry, celebrated as a "privileged scaffold" for its versatility and presence in numerous FDA-approved drugs.[1][2][3][4][5][6][7] Agents like the anti-inflammatory Celecoxib, the JAK inhibitor Ruxolitinib, and the multi-kinase inhibitor Regorafenib all feature this core structure, demonstrating its broad therapeutic potential.[1][2][3]

However, the pyrazole class, like all therapeutic pipelines, is subject to a critical translational gap: the often-stark disparity between a compound's performance in a controlled in vitro environment and its efficacy within the complex, dynamic system of a living organism (in vivo).[8][9][10] This guide provides an in-depth comparison of in vitro and in vivo efficacy for pyrazole-based agents, exploring the underlying reasons for these differences and offering insights into experimental design and data interpretation.

The In Vitro Landscape: Precision Targeting in a Controlled System

In vitro studies are the foundation of drug discovery, providing a rapid, high-throughput method to assess a compound's direct effect on a specific molecular target, such as an enzyme or a cancer cell line.[8] For pyrazole-based agents, these assays are designed to quantify their potency in inhibiting targets like protein kinases, cyclooxygenases (COX), or other key signaling proteins.[1][11][12] The primary metric derived from these studies is the half-maximal inhibitory concentration (IC50), which measures the dose required to inhibit a biological process by 50%.

A typical workflow for initial in vitro screening involves exposing target cells or enzymes to a range of drug concentrations to determine their dose-response relationship and calculate the IC50.

cluster_0 In Vitro Screening Workflow Compound Synthesis Compound Synthesis Dose-Response Screening Dose-Response Screening Compound Synthesis->Dose-Response Screening Target Selection Target Selection Assay Development Assay Development (e.g., Cell-based, Enzymatic) Target Selection->Assay Development Assay Development->Dose-Response Screening IC50 Determination IC50 Determination Dose-Response Screening->IC50 Determination Lead Identification Lead Identification IC50 Determination->Lead Identification

Caption: High-level workflow for in vitro drug screening.

The table below summarizes the in vitro potency of several well-known pyrazole-based drugs against their primary targets.

Compound Drug Class Primary Target(s) In Vitro Potency (IC50)
Celecoxib NSAIDCOX-20.95 µM[6]
Regorafenib Multi-kinase InhibitorVEGFR1, VEGFR2, VEGFR3, PDGFRβ, Kit, RET, Raf-113 nM, 4.2 nM, 46 nM, 22 nM, 7 nM, 1.5 nM, 2.5 nM, respectively[13][14]
Novel Pyrazole 3i VEGFR2 InhibitorVEGFR-28.93 nM[15]
Novel Pyrazole 9 CDK2 InhibitorCDK20.96 µM[16]

These in vitro data are crucial for establishing structure-activity relationships (SAR) and identifying potent lead candidates. However, they represent an idealized scenario, stripped of the biological complexities that govern drug activity in vivo.

The In Vivo Reality: Navigating the Complexities of a Living System

The transition to in vivo models, typically using animal models like mice with tumor xenografts, is the first true test of a drug's therapeutic potential. It is at this stage that promising in vitro candidates often fail, revealing the profound influence of the whole-organism environment.

Several key factors contribute to the discrepancy between in vitro and in vivo results:

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): The body's processes of Absorption, Distribution, Metabolism, and Excretion (ADME) determine whether a sufficient concentration of the drug can reach and engage its target in the tumor for a sustained period.[9][17] A compound with excellent in vitro potency may be poorly absorbed, rapidly metabolized, or fail to penetrate the target tissue, rendering it ineffective in vivo.[18][19]

  • The Tumor Microenvironment (TME): Unlike isolated cells in a dish, tumors in vivo are complex ecosystems composed of cancer cells, stromal cells, blood vessels, and immune cells.[9] A pyrazole-based agent's efficacy can be dramatically altered by these interactions. For instance, a drug may inhibit angiogenesis (the formation of new blood vessels) or modulate immune responses, effects that cannot be observed in standard cell culture.[20][21]

  • Off-Target Effects: In a living system, a drug can interact with numerous unintended targets. While often associated with toxicity, these off-target effects can sometimes contribute to the drug's therapeutic efficacy through mechanisms not predicted by in vitro screening.[22][23][24][25]

cluster_1 Factors Bridging In Vitro and In Vivo Efficacy InVitro In Vitro Potency (IC50) PK Pharmacokinetics (ADME) InVitro->PK Can the drug reach the target? TME Tumor Microenvironment (Immune Cells, Stroma) InVitro->TME How does the drug affect the ecosystem? OffTarget Off-Target Effects InVitro->OffTarget Are there unintended beneficial effects? InVivo In Vivo Efficacy (Tumor Regression) PK->InVivo TME->InVivo OffTarget->InVivo

Caption: Key biological factors influencing in vivo outcomes.

The following case studies of pyrazole-based agents illustrate this translational divide.

Case Studies: Unraveling the Discrepancies

Case Study 1: Celecoxib — More Than Just COX-2 Inhibition

Celecoxib is a selective COX-2 inhibitor. While its anti-inflammatory action is directly tied to this mechanism, its anti-cancer effects observed in vivo often appear more potent than what would be expected from its in vitro COX-2 inhibition alone.[20]

  • In Vitro : Celecoxib shows moderate growth inhibition in some cancer cell lines.

  • In Vivo : In xenograft models, Celecoxib can potently suppress tumor growth.[20][23] Studies revealed that this enhanced in vivo activity stems from COX-2-independent mechanisms. Celecoxib can trigger endoplasmic reticulum (ERS) stress and modulate other signaling pathways, such as increasing the expression of PPARγ, which has anti-proliferative effects.[22][23][24][25] These crucial mechanisms are only fully apparent within the context of a whole organism.

cluster_cox2 COX-2 Dependent Pathway cluster_independent COX-2 Independent Pathway Celecoxib Celecoxib COX2 Inhibit COX-2 Celecoxib->COX2 ERS Induce ER Stress Celecoxib->ERS PPARg Increase PPARγ Expression Celecoxib->PPARg PGE2 Decrease Prostaglandin E2 COX2->PGE2 Inflammation Reduce Inflammation & Proliferation PGE2->Inflammation Anti-Cancer Effect Anti-Cancer Effect Inflammation->Anti-Cancer Effect Apoptosis Promote Apoptosis ERS->Apoptosis PPARg->Apoptosis Apoptosis->Anti-Cancer Effect

Caption: Dual mechanisms of Celecoxib's anti-cancer activity.

Case Study 2: Regorafenib — Targeting the Tumor and Its Environment

Regorafenib is a classic example of a multi-kinase inhibitor with potent in vitro activity against a host of kinases involved in tumor growth and angiogenesis (VEGFR, PDGFR, RAF).[12][13][14]

  • In Vitro : Regorafenib effectively inhibits the proliferation of various cancer cell lines with low nanomolar IC50 values.[13]

  • In Vivo : The antitumor activity of Regorafenib is significantly amplified in vivo.[12][13][26] This is because, in addition to directly targeting cancer cells, it robustly inhibits angiogenesis by blocking VEGFR. Furthermore, recent studies have shown that Regorafenib has immunomodulatory effects, promoting a shift towards an anti-tumor immune response by increasing T-cell activation and M1 macrophage polarization.[21] This potent effect on the TME is a critical component of its efficacy that can only be assessed in vivo.

Case Study 3: YH264 — A Failure to Translate Due to Pharmacokinetics

Not all discrepancies lead to enhanced efficacy. The pyrazole-based compound YH264 was developed as an inhibitor of the Mdm2/4-p53 interaction, a promising target in cancer therapy.

  • In Vitro : YH264 demonstrated clear cytotoxic effects against p53 wild-type cancer cells, with an IC50 of 18.3 µM.[18]

  • In Vivo : Despite its in vitro promise, YH264 failed to show any effect on the growth of HCT 116 xenografts in mice.[18] Pharmacokinetic analysis revealed the reason: even at the maximum tolerated dose, the concentration of YH264 achieved within the tumor was far below the levels required for efficacy in vitro.[18] This case is a stark reminder that in vitro potency is meaningless if the drug cannot reach its target at a sufficient concentration in vivo.

Standardized Experimental Protocols

To ensure data is reliable and comparable, standardized protocols are essential. Below are foundational methods for assessing in vitro and in vivo efficacy.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is used to determine the IC50 of a compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based agent in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of a compound in a living animal.

  • Animal Acclimatization: House immunocompromised mice (e.g., C.B-17 SCID mice) for at least one week to acclimate them to the facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HCT 116 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice/group).

  • Drug Administration: Administer the pyrazole-based agent to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule (e.g., 50 mg/kg, daily for 21 days). The control group receives the vehicle only.

  • Efficacy Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2. Record body weights as a measure of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion and Future Perspectives

The development of pyrazole-based therapeutics highlights a fundamental principle in drug discovery: in vitro and in vivo studies provide different, yet equally vital, pieces of the puzzle.

  • In vitro assays are indispensable for high-throughput screening, confirming on-target activity, and establishing structure-activity relationships. They offer precision and reproducibility in a controlled environment.

  • In vivo models are essential for evaluating the true therapeutic potential of a compound, integrating the complex interplay of pharmacokinetics, the tumor microenvironment, and systemic off-target effects.

The discrepancies between these two systems should not be viewed as failures, but as opportunities to gain a deeper understanding of a drug's mechanism of action. The case of Celecoxib revealed new anti-cancer pathways, while Regorafenib underscored the importance of targeting the entire tumor ecosystem. Conversely, the failure of YH264 to translate emphasizes the critical need for early pharmacokinetic profiling.

Looking ahead, the field is advancing toward more predictive in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, which better recapitulate the complexity of living tissues.[9][10] By integrating these sophisticated in vitro tools with carefully designed in vivo experiments, researchers can more effectively bridge the translational divide and accelerate the development of the next generation of pyrazole-based medicines.

References

  • Hurst, D. R., et al. (2015). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Maier, T. J., et al. (2006). COX-2 inhibition is neither necessary nor sufficient for celecoxib to suppress tumor cell proliferation and focus formation in vitro. Clinical Cancer Research. Available at: [Link]

  • Gao, L., et al. (2020). Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma. Translational Cancer Research. Available at: [Link]

  • Yuan, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Leng, J., et al. (2005). In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. Clinical Cancer Research. Available at: [Link]

  • Poreddy, K., et al. (2020). Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways. British Journal of Cancer. Available at: [Link]

  • Leng, J., et al. (2005). In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. AACR Journals. Available at: [Link]

  • Leng, J., et al. (2005). In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells. PubMed. Available at: [Link]

  • Maly, D. J., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases. Available at: [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. Semantic Scholar. Available at: [Link]

  • National Cancer Institute. Regorafenib. Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • Shimizu, H., et al. (2021). Regorafenib enhances antitumor immunity via inhibition of p38 kinase/ Creb1/Klf4 axis in tumor. The Journal for ImmunoTherapy of Cancer. Available at: [Link]

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  • ResearchGate. (n.d.). In vitro biochemical activity of regorafenib against various kinases. ResearchGate. Available at: [Link]

  • Ugale, P., et al. (2026). PYRAZOLES AS THERAPEUTICS AGENTS: A REVIEW. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

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  • Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]

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Comparative

A Researcher's Guide to Target Specificity: Evaluating 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (Cpd-X)

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its specificity. An ideal drug candidate should exhibit high potency towards its intended biological target while m...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its specificity. An ideal drug candidate should exhibit high potency towards its intended biological target while minimizing interactions with other proteins, thereby reducing the potential for off-target toxicity and unforeseen side effects. This guide provides a comprehensive framework for assessing the target specificity and off-target effects of a novel pyrazole-based compound, 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- , hereafter referred to as Cpd-X .

The pyrazole scaffold is a well-established pharmacophore, particularly prevalent in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. Given this precedent, our investigation into Cpd-X will proceed under the hypothesis that it is a novel kinase inhibitor. This guide will detail a multi-pronged experimental approach, moving from broad, in vitro screening to targeted cellular validation and unbiased proteome-wide profiling. We will compare the hypothetical performance of Cpd-X against established inhibitors to provide a clear, data-driven assessment of its potential as a selective therapeutic agent.

Part 1: Initial Characterization - In Vitro Kinase Selectivity Profiling

The first step in characterizing any putative kinase inhibitor is to understand its potency and selectivity across the human kinome. A broad kinase panel screen provides a global view of the compound's interaction landscape. This is critical because even structurally related kinases can have vastly different physiological roles, and off-target inhibition can lead to toxicity. For this assessment, we will utilize a widely accepted method, the DiscoverX KINOMEscan, which measures the ability of a compound to compete with a ligand for the kinase active site.

Comparative Kinase Inhibition Profile

The data below represents a hypothetical outcome of screening Cpd-X against a panel of 468 human kinases at a concentration of 1 µM. For comparison, we include data for two well-characterized inhibitors targeting the same hypothetical primary target, Aurora Kinase A (AURKA): Alisertib (MLN8237), a clinical-stage AURKA inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor known for its promiscuity.

Compound Primary Target Potency (IC50, nM) Selectivity Score (S-Score at 1 µM) Key Off-Targets (>90% Inhibition at 1 µM)
Cpd-X (Hypothetical) AURKA150.015AURKB, FLT3, RET
Alisertib AURKA20.01AURKB
Sunitinib VEGFR290.35PDGFRβ, KIT, FLT3, RET, CSF1R, and >50 others
  • Selectivity Score (S-Score): Calculated as the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower score indicates higher selectivity.

This hypothetical data positions Cpd-X as a potent AURKA inhibitor with a selectivity profile superior to the broadly active Sunitinib, but slightly less selective than the clinical compound Alisertib. The identification of AURKB, FLT3, and RET as potential off-targets provides a clear direction for subsequent validation experiments.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a typical method for determining the IC50 value of an inhibitor against a purified kinase.

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions according to the manufacturer's specifications (e.g., Promega ADP-Glo™ Kinase Assay). Prepare a serial dilution of Cpd-X in DMSO, typically starting from 10 mM.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution. Add 2.5 µL of the Cpd-X serial dilution or DMSO (vehicle control). Add 5 µL of a solution containing the appropriate substrate and ATP to initiate the reaction. Incubate for 1 hour at room temperature.

  • ATP Depletion Measurement: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

Part 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential, they do not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in situ. The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.

cluster_0 Control (No Drug) cluster_1 Treatment (Cpd-X) A Cells + Vehicle B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Protein Denaturation & Aggregation C->D E Quantify Soluble Protein (e.g., Western Blot) D->E Result Result: A rightward shift in the melting curve indicates target engagement. E->Result F Cells + Cpd-X G Heat Shock (Temperature Gradient) F->G H Cell Lysis G->H I Target Protein Stabilized by Cpd-X H->I J Quantify Soluble Protein (e.g., Western Blot) I->J J->Result

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Comparative CETSA Results for AURKA

The table below shows hypothetical data from a CETSA experiment in HEK293 cells treated with Cpd-X and Alisertib. The "Shift in Tm" indicates the change in the melting temperature of AURKA upon compound treatment.

Compound Concentration (µM) Shift in Tm for AURKA (°C) Interpretation
Cpd-X (Hypothetical) 1+ 4.8Strong cellular target engagement
Alisertib 1+ 5.2Strong cellular target engagement
Vehicle (DMSO) -0No stabilization (baseline)

These results would confirm that Cpd-X enters the cell and binds to its intended target, AURKA, with a potency comparable to the well-validated compound Alisertib.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Treat cells with Cpd-X at the desired concentration or with vehicle (DMSO) for 1-2 hours.

  • Harvesting and Heating: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. A room temperature sample serves as a non-heated control.

  • Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-AURKA).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity against the temperature and fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm).

Part 3: Unbiased Off-Target Profiling via Chemical Proteomics

While kinase panels and CETSA are excellent for validating known or suspected targets, they cannot identify novel or unexpected off-target interactions. Chemical proteomics, particularly affinity-based protein profiling (ABPP), provides an unbiased, proteome-wide method to pull down and identify the direct binding partners of a compound from a complex cell lysate. This is achieved by immobilizing the compound on a solid support (e.g., beads) and using it as "bait" to capture interacting proteins.

cluster_workflow Chemical Proteomics Workflow cluster_competition Competition Control A Immobilize Cpd-X on solid support (beads) B Incubate beads with cell lysate A->B C Wash away non-specific binders B->C D Elute bound proteins C->D E Protein Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Protein Identification & Quantitative Analysis F->G Result Result: Proteins significantly reduced in the competition control are identified as specific binders. G->Result H Pre-incubate lysate with excess free Cpd-X I Incubate with immobilized Cpd-X H->I I->C

Caption: Workflow for Affinity-Based Chemical Proteomics.

Hypothetical Off-Target Profile of Cpd-X

The following table summarizes potential specific binders for Cpd-X identified through a chemical proteomics experiment. The "Fold Change (Competition)" refers to the reduction in protein abundance in the pulldown when the lysate is pre-incubated with excess free Cpd-X. A high fold change indicates a specific interaction.

Protein Identified Protein Class Fold Change (Competition) Interpretation
AURKA Serine/Threonine Kinase> 50Confirmed on-target binder
AURKB Serine/Threonine Kinase> 50Confirmed off-target binder
FLT3 Tyrosine Kinase25Confirmed off-target binder
NQO1 Quinone Reductase3Potential weak or non-specific binder
HSP90AA1 Chaperone1.5Likely non-specific binder

This unbiased approach confirms the on-target (AURKA) and key off-targets (AURKB, FLT3) identified in the kinome scan. Crucially, it also provides a broader view, helping to distinguish specific interactors from non-specific background proteins like heat shock proteins (HSP90), which are common contaminants in affinity purification experiments.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for evaluating the target specificity of the novel compound 1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl- (Cpd-X) . Our hypothetical data presents Cpd-X as a potent inhibitor of Aurora Kinase A that validates well in a cellular context.

  • In vitro profiling placed Cpd-X as a highly selective kinase inhibitor, superior to multi-targeted drugs like Sunitinib.

  • Cellular Thermal Shift Assays confirmed robust target engagement in living cells, a critical step in bridging the gap between biochemical potency and cellular activity.

  • Chemical proteomics provided an unbiased, proteome-wide view, confirming the primary target and known off-targets while effectively ruling out numerous other potential interactions.

The combined data suggests that Cpd-X has a favorable specificity profile. The identified off-targets, AURKB and FLT3, are well-characterized kinases, and this knowledge can be used to design focused cellular assays to determine if this off-target activity contributes to the compound's overall efficacy or potential toxicity. For example, inhibiting both AURKA and AURKB can be a desirable trait for anti-cancer applications. The next logical steps in the development of Cpd-X would involve cell-based phenotypic screening in relevant cancer cell lines and, ultimately, in vivo efficacy and toxicology studies in animal models. This structured approach ensures that development decisions are based on a solid, data-driven understanding of the compound's mechanism of action and interaction profile.

References

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Validation

The Pyrazole Synthesis Showdown: A Data-Driven Comparison of Microwave-Assisted and Conventional Methods

For the modern researcher, scientist, and drug development professional, the efficient synthesis of the pyrazole nucleus is a critical endeavor. This five-membered heterocyclic scaffold is a cornerstone in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the efficient synthesis of the pyrazole nucleus is a critical endeavor. This five-membered heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals.[1] This guide provides an in-depth, objective comparison of two primary synthetic methodologies: traditional conventional heating and the increasingly prevalent microwave-assisted organic synthesis (MAOS). By delving into the mechanistic underpinnings, presenting detailed experimental protocols, and offering a quantitative analysis of their synthetic efficiency, this document aims to equip you with the necessary insights to make informed decisions in your synthetic strategies.

At the Heart of the Matter: The Knorr Pyrazole Synthesis

A foundational method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method allows for the introduction of various substituents, making it a powerful tool in the construction of diverse molecular libraries.

The generally accepted mechanism for the Knorr pyrazole synthesis is depicted below. The initial step involves the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular attack by the other nitrogen atom on the remaining carbonyl group leads to a cyclic intermediate, which then dehydrates to furnish the final pyrazole product.

G cluster_0 Knorr Pyrazole Synthesis Mechanism A 1,3-Dicarbonyl Compound + Hydrazine B Hydrazone Intermediate A->B Condensation (-H2O) C Cyclic Intermediate B->C Intramolecular Cyclization D Pyrazole C->D Dehydration (-H2O) G cluster_conventional Conventional Synthesis Workflow cluster_microwave Microwave-Assisted Synthesis Workflow conv_start 1. Mix Reactants in Flask conv_heat 2. Heat at 75°C for 2 hours conv_start->conv_heat conv_monitor 3. Monitor by TLC conv_heat->conv_monitor conv_cool 4. Cool to Room Temperature conv_monitor->conv_cool conv_precipitate 5. Precipitate in Ice Water conv_cool->conv_precipitate conv_filter 6. Filter and Dry conv_precipitate->conv_filter conv_purify 7. Recrystallize conv_filter->conv_purify conv_product Pure Pyrazole conv_purify->conv_product mw_start 1. Mix Reactants in Pyrex Tube mw_irradiate 2. Irradiate at 60°C for 5 minutes mw_start->mw_irradiate mw_cool 3. Cool to Safe Temperature mw_irradiate->mw_cool mw_workup 4. Work-up and Purify (Same as Conventional) mw_cool->mw_workup mw_product Pure Pyrazole mw_workup->mw_product G cluster_methods Synthesis Method Comparison cluster_outcomes Performance Outcomes microwave Microwave-Assisted Synthesis time Reaction Time microwave->time Significantly Reduced yield Product Yield microwave->yield Generally Higher energy Energy Consumption microwave->energy Substantially Lower conventional Conventional Synthesis conventional->time Significantly Longer conventional->yield Often Lower conventional->energy Considerably Higher

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 5-chloro-4-ethynyl-1,3-dimethyl-
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